1,5-Difluoro-2,4-dinitrobenzene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,5-difluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILFTWLXLYIEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059813 | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7922 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
327-92-4 | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Difluoro-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 327-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,5-difluoro-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-difluoro-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIFLUORO-2,4-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5VV4MQ22V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of 1,5-Difluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 1,5-difluoro-2,4-dinitrobenzene, a versatile building block in modern organic synthesis. The document details established synthetic protocols, explores its reactivity profile with a focus on nucleophilic aromatic substitution, and presents key quantitative data to support experimental design and application.
Introduction
This compound, a pale yellow crystalline solid, is a highly activated aromatic compound. The presence of two strongly electron-withdrawing nitro groups and two fluorine atoms renders the benzene (B151609) ring electron-deficient and highly susceptible to nucleophilic attack. This unique electronic nature makes it a valuable reagent in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and materials with tailored properties. Its utility primarily stems from its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the direct nitration of 1,3-difluorobenzene (B1663923). This method offers a straightforward and high-yielding route to the desired product.
Synthesis via Nitration of 1,3-Difluorobenzene
The reaction involves the treatment of 1,3-difluorobenzene with a nitrating mixture, typically composed of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.
Caption: Synthesis of this compound.
Experimental Protocol: Nitration of 1,3-Difluorobenzene[1]
Materials:
-
1,3-Difluorobenzene
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Reaction flask (three-necked, equipped with a mechanical stirrer, dropping funnel, and thermometer)
-
Ice-water bath
Procedure:
-
To a 1000 mL three-necked flask, add 220 mL of 98% concentrated sulfuric acid. Cool the flask in an ice-water bath with stirring.
-
Slowly add 220 mL of 95% fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled to 0 °C, slowly add 1,3-difluorobenzene dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 3-4.5 hours.
-
After the stirring period, slowly warm the reaction mixture to room temperature and continue to stir until the reaction is complete (monitoring by TLC or GC is recommended).
-
Upon completion, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature. The product can be obtained in high purity without the need for recrystallization.
Yield: A high yield of this compound is typically obtained.[1]
Reactivity of this compound
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The two fluorine atoms are excellent leaving groups, and their departure is facilitated by the strong electron-withdrawing effect of the two nitro groups, which stabilize the intermediate Meisenheimer complex. This allows for the facile and often sequential displacement of the fluorine atoms by a wide variety of nucleophiles.
References
An In-Depth Technical Guide to the Chemical Properties of 1,5-Difluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a highly reactive aromatic compound that serves as a versatile building block in organic synthesis and holds significant importance in the fields of medicinal chemistry, materials science, and biochemical research.[1][2] Its chemical structure, featuring a benzene (B151609) ring activated by two strong electron-withdrawing nitro groups and two labile fluorine atoms, makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] This technical guide provides a comprehensive overview of the core chemical properties of DFDNB, detailed experimental protocols for its key reactions, and visual representations of its chemical behavior to support researchers and drug development professionals in its application.
Core Chemical and Physical Properties
This compound is a light yellow to light brown crystalline powder at room temperature.[1][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₂F₂N₂O₄ | [4] |
| Molecular Weight | 204.09 g/mol | [4][[“]] |
| CAS Number | 327-92-4 | [4] |
| Appearance | Light yellow to light brown crystalline powder | [1][4] |
| Melting Point | 72-74 °C | [4][6] |
| Boiling Point | 306.8 ± 37.0 °C (Predicted) | [4][7] |
| Density | 1.86 g/cm³ | [8] |
| Solubility | Insoluble in water, soluble in methanol. | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.
| Spectroscopic Technique | Key Features and Observations | References |
| ¹H NMR | Spectra available in CDCl₃. | [9] |
| ¹³C NMR | Data available and used for structural confirmation. | [10] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for C-F and N-O stretching vibrations. | [10][11][12] |
| Raman Spectroscopy | Spectra have been recorded and analyzed. | [10][13] |
| Mass Spectrometry | Provides a molecular ion peak corresponding to its molecular weight. | [[“]] |
| UV Spectroscopy | Spectral data is available. | [[“]] |
Chemical Reactivity and Applications
The high reactivity of this compound is primarily attributed to the presence of two nitro groups, which are strong electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack.[2] The fluorine atoms are excellent leaving groups in SNAr reactions.[2][3] This reactivity makes DFDNB a valuable intermediate in the synthesis of a wide range of compounds.[1]
Key applications include:
-
Organic Synthesis: It serves as a precursor for the synthesis of various substituted aromatic compounds, including pharmaceuticals and agrochemicals.[1][2]
-
Drug Development: DFDNB is utilized in the design of anti-cancer agents and other drug candidates.[1] It is a key starting material for the synthesis of benzo[[“]][14]oxazin-3-one-based compounds and benzothiazinones, some of which have shown promising antitubercular activity.[1][15][16]
-
Biochemical Research: It is employed as a bifunctional cross-linking agent to study protein structures and interactions.[2][[“]] It also serves as a derivatizing reagent for the chiral resolution of amino acids.[17]
-
Material Science: Its unique electronic properties are exploited in the creation of advanced materials, including polymers with enhanced thermal stability.[1][2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of 1,3-difluorobenzene (B1663923).[4][18]
Reaction:
Procedure: [4]
-
To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid, 1,3-difluorobenzene is added slowly at a controlled temperature.
-
The reaction mixture is then stirred for a specified period.
-
Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of a pale yellow solid.
-
The solid is collected by filtration and washed with hexane (B92381) and distilled water until neutral.
-
The product is dried in the air to yield this compound. A typical reported yield is around 95% with a purity of approximately 98%.[4]
Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reaction Mechanism:
Procedure:
-
Dissolve this compound in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution.
-
Add a base, such as triethylamine (B128534) or potassium carbonate (approximately 2.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Derivatization of Amino Acids for Chiral Resolution
This compound can be used to prepare a chiral derivatizing reagent for the resolution of D- and L-amino acids.[17]
Experimental Workflow:
Procedure for Synthesis of FDNP-L-Ala-NH₂:
-
Dissolve L-alanine amide hydrochloride in water and neutralize with sodium bicarbonate.
-
Dissolve this compound in acetone (B3395972).
-
Add the aqueous solution of L-alanine amide to the acetone solution of DFDNB dropwise with stirring.
-
Continue stirring for 30 minutes.
-
Add an equal volume of water to precipitate the product.
-
Filter the golden-yellow solid, wash with a water-acetone mixture, then with water, and dry.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[14]
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[[“]][14] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[14] Use in a well-ventilated area or with respiratory protection.[14]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[14] It is incompatible with strong oxidizing agents and strong bases.[14]
-
Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish fires.[14] Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[8][14]
Conclusion
This compound is a pivotal reagent in modern organic and medicinal chemistry. Its high reactivity, driven by the activating nitro groups and labile fluorine atoms, allows for a wide range of synthetic transformations. This guide provides essential data and detailed protocols to facilitate its effective and safe use in research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties and handling requirements is paramount for harnessing its full potential in the laboratory.
References
- 1. Synthesis of diverse benzo[1,4]oxazin-3-one-based compounds using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 327-92-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. consensus.app [consensus.app]
- 6. fgsc.net [fgsc.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of a phenyl thio-β-d-galactopyranoside library from this compound: discovery of efficient and selective monosaccharide inhibitors of galectin-7 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. 21525 [thermofisher.com]
- 13. [PDF] Determination ofD-amino acids. II. Use of a bifunctional reagent, this compound | Semantic Scholar [semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sapub.org [sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
A Technical Guide to the Reaction of 1,5-Difluoro-2,4-dinitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism between 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and amines. DFDNB is a valuable bifunctional reagent, notably used as a precursor to Marfey's reagent for the chiral resolution of amino acids.[1] Its high reactivity towards nucleophiles is attributed to the presence of two fluorine atoms activated by two electron-withdrawing nitro groups. This guide will cover the core reaction mechanism, present quantitative data, detail experimental protocols, and provide visualizations of the key processes.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with both primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a stepwise process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the electron-deficient carbons bearing a fluorine atom. This forms a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the nitro groups, which stabilize the intermediate.
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group. This step is typically the rate-determining step in SNAr reactions.
Due to the presence of two fluorine atoms, the reaction can proceed in a stepwise manner, allowing for the synthesis of monosubstituted or disubstituted products depending on the stoichiometry of the reactants.
Caption: Generalized SNAr mechanism for the reaction of this compound with an amine.
Quantitative Data
The reaction of this compound with amines is typically high-yielding, especially in the context of its application as a derivatizing agent for amino acids. The following table summarizes key quantitative data extracted from the literature.
| Reactant (Amine) | Product | Solvent | Yield (%) | Molar Absorptivity (ε) at λmax | Reference |
| L-Alanine Amide | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Acetone/Water | 76 | 3 x 104 M-1cm-1 at 340 nm | [1] |
| L- and D-Amino Acids | Diastereomeric derivatives | DMSO | Quantitative | Not specified | [1] |
Experimental Protocols
The following are detailed experimental protocols for the reaction of this compound with amines, primarily focusing on its well-documented use in the preparation of Marfey's reagent and its analogs for amino acid analysis.
Synthesis of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (a Marfey's Reagent Precursor)
This protocol describes the monosubstitution of a fluorine atom on DFDNB with L-alanine amide.[1]
Materials:
-
This compound (FFDNB)
-
L-Alanine Amide (L-Ala-NH₂)
-
Acetone
-
Water
Procedure:
-
Dissolve 668 mg (3.27 mmol) of FFDNB in 15 ml of acetone.
-
Prepare a solution of L-Ala-NH₂ in acetone.
-
Add the L-Ala-NH₂ solution dropwise to the FFDNB solution under magnetic stirring.
-
Continue stirring for an additional 30 minutes after the addition is complete.
-
Add an equal volume of water to the reaction mixture to induce precipitation.
-
Collect the resulting golden-yellow solid by filtration.
-
Wash the solid first with a 2:1 water-acetone mixture, then with water.
-
Air-dry the final product in the dark.
Derivatization of Amino Acids for Chiral Analysis
This protocol outlines the reaction of the monosubstituted product (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) with a mixture of L- and D-amino acids to form diastereomers for HPLC analysis.[1]
Materials:
-
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (or a similar analog)
-
Mixture of L- and D-amino acids
-
Dimethylsulfoxide (DMSO)
-
2 M HCl
Procedure:
-
Prepare a solution of the amino acid mixture.
-
Add the derivatizing reagent.
-
Mix the contents and heat at 30-40°C for 1 hour with frequent mixing.
-
After cooling to room temperature, add 10 µl (20 µmol) of 2 M HCl to each reaction mixture.
-
Dry the contents in a vacuum desiccator over NaOH pellets.
-
Dissolve the residue in a known volume of DMSO (e.g., 0.5 ml) for subsequent HPLC analysis.
Caption: Experimental workflow for the synthesis and application of a DFDNB-amine derivative for chiral amino acid analysis.
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution. The logical relationship between the substrate's structure and its reactivity is illustrated below. The electron-withdrawing nitro groups are crucial for activating the aromatic ring towards nucleophilic attack.
Caption: Logical relationship between the structure of this compound and its reactivity towards amines.
References
An In-depth Technical Guide to 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) as a Bifunctional Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) as a bifunctional crosslinking agent. It covers its core chemical principles, applications in studying protein structure and interactions, and detailed experimental considerations.
Introduction
This compound (DFDNB) is a homobifunctional crosslinking agent that plays a significant role in the structural analysis of proteins and protein complexes.[1] Its rigid structure and short spacer arm make it an invaluable tool for identifying and characterizing amino acid residues in close proximity, thereby providing critical distance constraints for modeling protein architecture and understanding molecular interactions.[2] DFDNB reacts primarily with nucleophilic side chains of amino acids, forming stable covalent bonds that bridge two residues.[3][4] This guide will delve into the technical details of DFDNB, offering insights into its mechanism, practical applications, and the methodologies required for its successful implementation in a research setting.
Chemical Properties and Mechanism of Action
DFDNB's utility as a crosslinker stems from its distinct molecular architecture: a benzene (B151609) ring substituted with two highly reactive fluorine atoms and two electron-withdrawing nitro groups.[5] This specific arrangement makes the fluorine-substituted carbons highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) by amino acid side chains.[5]
The primary targets for DFDNB are the uncharged amino groups of lysine (B10760008) residues and the N-termini of polypeptide chains.[3][4] It also readily reacts with the sulfhydryl groups of cysteine and the phenolic hydroxyl groups of tyrosine.[3][4] The reaction proceeds in a two-step manner, where each fluorine atom is sequentially displaced by a nucleophilic group on a protein, resulting in a stable dinitrophenyl (DNP) bridge.[3][6]
The reaction is highly dependent on pH, with alkaline conditions (pH 8-10) favoring the deprotonation of primary amines, thereby increasing their nucleophilicity and reaction efficiency.[7] The resulting DNP bridge is chromophoric, exhibiting a significant light absorption around 340 nm, which can be utilized for spectrophotometric quantification.[4]
Data Presentation
The following tables summarize the key quantitative data for DFDNB.
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₂N₂O₄ | |
| Molecular Weight | 204.09 g/mol | [8] |
| Spacer Arm Length | ~3 Å | [2] |
| Reactivity | Primary amines, sulfhydryls, phenols | [3][4] |
| Cleavability | Non-cleavable | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [9] |
Table 1: Physicochemical Properties of DFDNB.
| Parameter | Value | Reference |
| Mass of DFDNB | 204.0936 Da | |
| Mass of Reactants (2 x -H) | - 2.0156 Da | |
| Mass of Leaving Groups (2 x -F) | - 37.9936 Da | |
| Mass of Crosslinked DNP Bridge | 164.0844 Da | |
| Net Mass Shift of Crosslinked Peptides | +164.0844 Da |
Table 2: Mass Spectrometry Data for DFDNB Crosslinking (Reacting with two primary amines).
| Amino Acid Residue | Functional Group | Reactivity with DFDNB |
| Lysine | ε-amino group (-NH₂) | High |
| N-terminus | α-amino group (-NH₂) | High |
| Cysteine | Sulfhydryl group (-SH) | Moderate |
| Tyrosine | Phenolic hydroxyl (-OH) | Moderate |
Table 3: Reactivity of DFDNB with Amino Acid Residues.
Mandatory Visualizations
Caption: Reaction of DFDNB with two primary amines, forming a stable DNP crosslink.
Caption: General workflow for identifying protein-protein interactions using DFDNB.
Caption: DFDNB identifies direct interactions in a hypothetical signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using DFDNB for in vitro and in-cell crosslinking experiments coupled with mass spectrometry. Optimization of parameters such as reagent concentration and incubation time is recommended for each specific biological system.
In Vitro Crosslinking of Purified Proteins
This protocol is suitable for studying the interactions between purified proteins or the subunit composition of a protein complex.
Materials:
-
Purified protein sample (1-10 µM)
-
DFDNB stock solution (e.g., 50 mM in DMSO or DMF)
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Mass spectrometry-grade trypsin
-
Standard reagents for mass spectrometry sample preparation
Procedure:
-
Sample Preparation: Prepare the purified protein or protein complex in the crosslinking buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Crosslinking Reaction: Add the DFDNB stock solution to the protein sample to achieve a final concentration typically in the range of 1-2 mM. The optimal molar excess of DFDNB over the protein should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to consume any unreacted DFDNB.
-
Analysis by SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking. A non-crosslinked control should be run in parallel.
-
Sample Preparation for Mass Spectrometry: Excise the bands corresponding to the crosslinked complexes from the gel. Perform in-gel tryptic digestion. Alternatively, for complex mixtures, an in-solution digestion can be performed.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized crosslinking software (e.g., MeroX, pLink, or similar) to identify the crosslinked peptides from the MS/MS data. This will reveal the specific amino acid residues that were linked by DFDNB.
In-Cell Crosslinking
This protocol is designed to capture protein-protein interactions within their native cellular environment.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DFDNB stock solution (50 mM in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Cell lysis buffer
-
Standard reagents for immunoprecipitation and western blotting (optional)
-
Standard reagents for mass spectrometry sample preparation
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Preparation: Wash the cells with PBS to remove media components.
-
Crosslinking: Add DFDNB (final concentration of 1-5 mM) to the cells in PBS. Incubate for 10-30 minutes at room temperature or on ice.
-
Quenching: Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Downstream Analysis: The cell lysate can be analyzed directly by SDS-PAGE and western blotting to detect crosslinked complexes. Alternatively, immunoprecipitation can be performed to enrich for a specific protein and its crosslinked partners.
-
Mass Spectrometry: Prepare the sample for mass spectrometry as described in the in vitro protocol (Section 5.1, steps 6-8).
Applications in Research and Drug Development
DFDNB's ability to covalently link interacting proteins makes it a powerful tool in various research and development areas:
-
Structural Biology: Provides distance constraints for modeling the three-dimensional structure of proteins and protein complexes.[2] By identifying which residues are in close proximity, DFDNB helps to refine structural models.
-
Protein-Protein Interaction Mapping: DFDNB can be used to identify the binding partners of a protein of interest in a complex mixture.[10] This is crucial for understanding cellular pathways and networks.
-
Conformational Changes: Changes in crosslinking patterns upon ligand binding or other perturbations can reveal conformational changes in proteins, as demonstrated in the study of the troponin complex where Ca2+ binding altered the crosslinking probability between troponin C and troponin I.[6]
-
Drug Discovery: By identifying the interaction interfaces between proteins, DFDNB can aid in the rational design of small molecules or biologics that disrupt or stabilize these interactions.[11] Understanding the topology of a target protein complex can guide the development of more specific and effective therapeutics.
Conclusion
This compound remains a relevant and effective tool for the structural analysis of proteins. Its short, rigid spacer arm provides high-resolution distance information, which is complementary to other structural biology techniques. While newer crosslinking reagents with different specificities and cleavable spacers have been developed, the fundamental utility of DFDNB in mapping protein interfaces and elucidating protein architecture ensures its continued use in the field. A thorough understanding of its chemical properties and careful optimization of experimental protocols are key to leveraging the full potential of this versatile crosslinking agent.
References
- 1. N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. Identification of an intramolecular cross-link in troponin C after cross-linking the troponin complex with 1,3-difluoro-4,6-dinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 119-26-6 CAS | 2,4-DINITROPHENYL HYDRAZINE | Laboratory Chemicals | Article No. 03470 [lobachemie.com]
- 6. Crosslinking of troponin complex with 1,3-difluoro-4,6-dinitrobenzene. Identification of the crosslink formed between troponin C and troponin I in the absence of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mapping of Protein Interfaces in Live Cells Using Genetically Encoded Crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,5-Difluoro-2,4-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), a key reagent and building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity, enhanced by the presence of two fluorine atoms and two nitro groups, makes it a subject of interest for various analytical and synthetic applications.[1] This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound, providing a comprehensive reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of DFDNB. The chemical shifts are indicative of the electronic environment of the hydrogen and carbon atoms in the molecule.
Table 1: ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H | CDCl₃ | 8.2 (approx.) | [2] |
| ¹³C | Not Specified | Not Specified | [3] |
Note: A detailed experimental and computational study has been performed, and the results for ¹H and ¹³C NMR were compared with experimental values, though specific values from the abstract are not provided.[3]
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy probes the molecular vibrations of DFDNB, providing a fingerprint for the functional groups present.
Table 2: Key IR and Raman Vibrational Frequencies
| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
| C-C stretching | 1250 (weak) | 1220 (very strong) | [3] |
| C-C-C out-of-plane bending | - | 705 (weak) | [3] |
Note: A comprehensive vibrational analysis based on density functional theory (DFT) calculations has been conducted to assign the fundamental vibrational modes.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.
Table 3: Mass Spectrometry Data
| Technique | Molecular Weight ( g/mol ) | Key m/z values | Reference |
| Electron Ionization (EI) | 204.09 | 204, 112, 104 | [4][5][6][7] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific absorption maxima for this compound are not detailed in the provided search results, its derivatives show strong absorption in the UV region. For instance, the -NH-DNP-NH- chromophore, formed from reactions of DFDNB, exhibits a high molar absorptivity at around 340 nm.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the protocols for the key experiments cited.
FT-IR and FT-Raman Spectroscopy
The experimental protocol for obtaining the vibrational spectra of DFDNB is based on the study by S. Shalini and S. Seshadri (2018).[3]
Sample Preparation: A fine polycrystalline sample of this compound was used for the spectral measurements.[3]
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm⁻¹.[3] The sample can be prepared as a KBr disc or a Nujol mull.[2]
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum was recorded in the range of 3500–100 cm⁻¹.[3] A Nd:YAG laser operating at 1064 nm can be used as the excitation source.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following provides a general protocol for acquiring NMR spectra of DFDNB.
Sample Preparation: The sample is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[2]
¹H NMR Spectroscopy: Proton NMR spectra can be acquired on a spectrometer operating at a frequency of 90 MHz or higher.[2]
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Computational Analysis: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating isotropic nuclear magnetic shielding tensors to compare with experimental data.[3]
Mass Spectrometry (MS)
A general protocol for obtaining the mass spectrum of DFDNB is as follows:
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.
Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or, if volatile, through a gas chromatograph (GC-MS).[5]
Analysis: The instrument is operated in positive ion mode, and the resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Visualizing Methodologies and Applications
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and a key synthetic application of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
This compound is a valuable precursor in organic synthesis. One notable application is its use in the preparation of other useful chemical intermediates.
Caption: Synthesis of this compound via nitration of 1,3-difluorobenzene.[10]
This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The compiled data and outlined protocols are intended to facilitate accurate characterization and effective utilization of this versatile chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(327-92-4) 1H NMR spectrum [chemicalbook.com]
- 3. ijsr.net [ijsr.net]
- 4. This compound(327-92-4) MS spectrum [chemicalbook.com]
- 5. This compound | C6H2F2N2O4 | CID 67598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 7. Benzene, 1,5-difluoro-2,4-dinitro- [webbook.nist.gov]
- 8. scispace.com [scispace.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Dinitrofluorobenzene Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dinitrobenzene is a halogenated nitrobenzene (B124822) derivative with significant potential as a versatile chemical intermediate in advanced chemical synthesis.[1] Its utility in nucleophilic aromatic substitution reactions makes it a key building block for complex organic molecules in pharmaceuticals, agrochemicals, and materials science.[1] Understanding the solubility of this compound in various organic solvents is critical for its purification, crystallization, and formulation, which are essential processes in drug development and other chemical industries.
This technical guide provides an in-depth look at the solubility characteristics of the closely related compound, 1,2-Difluoro-4,5-dinitrobenzene (DFDNB), a novel insensitive explosive carrier.[2][3][4][5] The data and methodologies presented serve as a robust framework for researchers working with dinitrofluorobenzene derivatives.
Quantitative Solubility Data
The mole fraction solubility of 1,2-Difluoro-4,5-dinitrobenzene (DFDNB) was systematically determined in sixteen pure organic solvents at temperatures ranging from 293.15 K to 333.15 K.[3] The data reveals a positive correlation between solubility and temperature in all tested solvents.
Table 1: Mole Fraction Solubility (x) of 1,2-Difluoro-4,5-dinitrobenzene in Various Organic Solvents at Different Temperatures (K) [3]
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol |
| 293.15 | 0.0158 | 0.0123 | 0.0101 | 0.0089 | 0.0078 |
| 298.15 | 0.0192 | 0.0151 | 0.0125 | 0.0110 | 0.0097 |
| 303.15 | 0.0233 | 0.0185 | 0.0154 | 0.0136 | 0.0120 |
| 308.15 | 0.0281 | 0.0226 | 0.0189 | 0.0167 | 0.0148 |
| 313.15 | 0.0338 | 0.0275 | 0.0231 | 0.0205 | 0.0182 |
| 318.15 | 0.0405 | 0.0334 | 0.0282 | 0.0251 | 0.0223 |
| 323.15 | 0.0484 | 0.0404 | 0.0343 | 0.0306 | 0.0273 |
| 328.15 | 0.0577 | 0.0487 | 0.0416 | 0.0372 | 0.0334 |
| 333.15 | 0.0687 | 0.0586 | 0.0503 | 0.0451 | 0.0407 |
| Temperature (K) | Ethyl Acetate | Methyl Acetate | n-Butyl Acetate | Acetone | Cyclohexanone |
| 293.15 | 0.1033 | 0.1211 | 0.0812 | 0.1432 | 0.1611 |
| 298.15 | 0.1205 | 0.1403 | 0.0954 | 0.1658 | 0.1852 |
| 303.15 | 0.1401 | 0.1621 | 0.1119 | 0.1915 | 0.2128 |
| 308.15 | 0.1624 | 0.1869 | 0.1311 | 0.2207 | 0.2445 |
| 313.15 | 0.1878 | 0.2152 | 0.1534 | 0.2539 | 0.2807 |
| 318.15 | 0.2167 | 0.2475 | 0.1792 | 0.2916 | 0.3221 |
| 323.15 | 0.2497 | 0.2844 | 0.2091 | 0.3345 | 0.3694 |
| 328.15 | 0.2872 | 0.3267 | 0.2438 | 0.3833 | 0.4233 |
| 333.15 | 0.3299 | 0.3751 | 0.2840 | 0.4388 | 0.4847 |
| Temperature (K) | Toluene | Acetonitrile | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | 1,4-Dioxane |
| 293.15 | 0.0412 | 0.0211 | 0.1899 | 0.2115 | 0.1322 |
| 298.15 | 0.0488 | 0.0253 | 0.2155 | 0.2388 | 0.1523 |
| 303.15 | 0.0578 | 0.0303 | 0.2442 | 0.2701 | 0.1751 |
| 308.15 | 0.0685 | 0.0362 | 0.2765 | 0.3058 | 0.2011 |
| 313.15 | 0.0812 | 0.0432 | 0.3128 | 0.3466 | 0.2308 |
| 318.15 | 0.0962 | 0.0515 | 0.3537 | 0.3931 | 0.2647 |
| 323.15 | 0.1139 | 0.0614 | 0.3998 | 0.4460 | 0.3034 |
| 328.15 | 0.1349 | 0.0732 | 0.4518 | 0.5061 | 0.3476 |
| 333.15 | 0.1596 | 0.0872 | 0.5105 | 0.5742 | 0.3980 |
Experimental Protocol: Laser Dynamic Method
The solubility data presented was determined using the laser dynamic method, a precise and efficient technique for measuring solid-liquid equilibrium.[3]
3.1 Materials and Apparatus
-
Solute: 1,2-Difluoro-4,5-dinitrobenzene (Purity > 99.5% confirmed by HPLC).[2]
-
Solvents: All solvents are of analytical grade.
-
Apparatus: The core setup includes a jacketed crystallizer, a laser generator, a signal receiving device, a light intensity display, a water bath thermostat for temperature control, a thermometer, and a magnetic stirrer.
3.2 Procedure
-
Sample Preparation: A known mass of the solvent is added to the jacketed crystallizer, which is maintained at a constant temperature by the water bath thermostat.
-
Titration: The solid solute (DFDNB) is incrementally added to the solvent while continuously stirring.
-
Laser Monitoring: A laser beam is passed through the solution. The intensity of the transmitted light is monitored by the signal receiving device.
-
Saturation Point Determination: Initially, the solution is unsaturated, and the light intensity remains relatively constant. As the solution approaches and reaches saturation, the presence of undissolved solid particles causes the light intensity to decrease significantly. The point at which the light intensity begins to drop sharply is considered the saturation point.
-
Data Collection: The experiment is repeated at various temperatures (from 293.15 K to 333.15 K) to determine the solubility curve.[3]
-
Verification: The solid phase in equilibrium is analyzed using X-ray Powder Diffraction (XRD) to ensure no crystal transformation or solvation occurred during the experiment.[2][5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the laser dynamic method for solubility determination.
Caption: Workflow for solubility determination using the laser dynamic method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, the detailed analysis of its isomer, 1,2-Difluoro-4,5-dinitrobenzene, provides a crucial and highly relevant dataset for researchers. The presented data and the laser dynamic experimental methodology offer a solid foundation for predicting, measuring, and understanding the solubility behavior of this class of compounds. This knowledge is instrumental in optimizing processes such as crystallization for purification, which is paramount in the development of pharmaceuticals and other high-purity chemical products. The provided workflow and data tables serve as a practical guide for scientists and engineers in the field.
References
1,5-Difluoro-2,4-dinitrobenzene safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 1,5-Difluoro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 327-92-4), a versatile reagent used in organic synthesis and biochemical studies.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a highly toxic substance. It is fatal if swallowed, and toxic in contact with skin or if inhaled.[2][3] It causes skin and serious eye irritation.[2] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[2][3]
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 2 | Danger | H300: Fatal if swallowed[3] |
| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[3] |
| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled[3] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[2][3] |
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[4] |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C₆H₂F₂N₂O₄[3][5] |
| Molar Mass | 204.09 g/mol [5] |
| Appearance | Light yellow liquid or powder[6] |
| Melting Point | 72-76 °C[6][7] |
| Boiling Point | 132 °C at 2 torr[6] |
| Density | 1.86 g/cm³[6] |
| Solubility | Insoluble in water[5] |
| Flash Point | 110 °C (230 °F) - Closed Cup[8] |
Safe Handling and Storage
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6][9] All equipment containing the material should be properly grounded.[8]
Personal Protective Equipment (PPE): A comprehensive PPE plan is the first line of defense against exposure.
| PPE Type | Specification |
| Eye/Face | Chemical safety goggles or a face shield conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are necessary to protect against splashes.[2][3][6] |
| Skin | A lab coat or chemical-resistant apron should be worn.[9] Wear appropriate protective gloves (nitrile or butyl rubber are recommended) and clothing to prevent skin exposure.[2][6][9] Always inspect gloves for tears or punctures before use. |
| Respiratory | If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[2][6] |
| Feet | Closed-toe shoes, preferably safety footwear, must be worn in the laboratory.[9] |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][3][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][6]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.[2][6]
-
Store locked up.[3]
Emergency Procedures and First Aid
The following diagram outlines the initial response to an accidental exposure to this compound.
Caption: Emergency response workflow for accidental exposure.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately take off all contaminated clothing and wash it before reuse.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][6] Get immediate medical advice/attention.[4]
-
Ingestion: Immediately call a poison center or doctor.[3] Rinse mouth with water.[3] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][6]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]
-
Specific Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410).[2][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel.[4] Use personal protective equipment as required, including a self-contained breathing apparatus and protective suit.[2] Ensure adequate ventilation.[2][3]
-
Environmental Precautions: Do not let the product enter drains.[2][3] Avoid release to the environment.[4]
-
Methods for Cleaning Up: For spills, absorb with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[6] For solids, sweep up and shovel into suitable containers for disposal.[2][3]
Stability and Reactivity
-
Reactivity: No specific reactivity hazards have been identified under normal conditions.
-
Chemical Stability: The product is stable under normal conditions.[4] However, it may violently decompose at temperatures above 175°C.[6]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[2][6]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[2][6]
Toxicological Information
The toxicological properties of this substance have not been fully investigated.[6] It is known to be fatal if swallowed and toxic in contact with skin or if inhaled.[2] Chronic exposure may cause damage to organs.[2][4] It may also cause an allergic skin reaction.[4]
Note: Detailed methodologies for the toxicological studies cited in the safety data sheets are not publicly available.
Disposal Considerations
Dispose of contents and container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[2][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. Buy this compound | 327-92-4 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chembk.com [chembk.com]
- 6. This compound(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.p212121.com [store.p212121.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of DFDNB in the Dawn of Protein Sequencing: A Technical Guide
Abstract
The elucidation of the primary structure of proteins was a monumental leap in molecular biology, fundamentally altering our understanding of biological function. At the heart of this revolution was the pioneering work of Frederick Sanger and his ingenious use of 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now famously known as Sanger's reagent. This technical guide provides an in-depth exploration of the critical role DFDNB played in the first-ever sequencing of a protein, insulin (B600854). We will delve into the core chemical principles, detailed experimental protocols derived from Sanger's original publications, and the quantitative data that underpinned this Nobel Prize-winning achievement. Furthermore, we will visualize the key chemical reactions and experimental workflows, offering a clear and comprehensive understanding of this foundational technique in the history of biochemistry.
Introduction: The "Dark Age" of Protein Structure and the Dawn of Sequencing
Prior to the 1950s, the precise chemical nature of proteins was a subject of intense debate. While it was understood that proteins were polymers of amino acids, the concept of a unique, genetically determined, and invariant sequence for each protein was not widely accepted.[1] Some theories even proposed that proteins were complex, amorphous colloidal aggregates with no defined structure.[1]
Frederick Sanger's successful determination of the complete amino acid sequence of bovine insulin, a project that spanned from roughly 1945 to 1955, shattered this paradigm.[1] This landmark achievement provided the first definitive proof that a protein possesses a precisely defined amino acid sequence, laying the groundwork for the central dogma of molecular biology.[2] For his groundbreaking work on the structure of proteins, especially that of insulin, Frederick Sanger was awarded his first Nobel Prize in Chemistry in 1958.[1]
The cornerstone of Sanger's methodology was the use of 1-fluoro-2,4-dinitrobenzene (DFDNB). This reagent allowed for the specific labeling of the N-terminal amino acid of a polypeptide chain, the crucial first step in unraveling its sequence.
The Chemistry of DFDNB: A Nucleophilic Aromatic Substitution Reaction
DFDNB, or Sanger's reagent, is a highly reactive compound that readily undergoes nucleophilic aromatic substitution with free amino groups under mildly alkaline conditions.[1] The fluorine atom on the dinitrophenyl ring is an excellent leaving group, facilitating the attack by the nucleophilic nitrogen of a primary or secondary amine.
In the context of protein sequencing, the α-amino group of the N-terminal amino acid of a polypeptide chain acts as the nucleophile. The reaction, typically carried out in a sodium bicarbonate solution, results in the formation of a stable, yellow dinitrophenyl (DNP) derivative of the N-terminal amino acid. This DNP-amino acid is resistant to the subsequent acid hydrolysis step used to break the peptide bonds of the rest of the chain.
Caption: Reaction of DFDNB with the N-terminal amino acid of a polypeptide.
The Sanger Method: A Step-by-Step Experimental Protocol
Sanger's strategy for sequencing insulin was a meticulous and multi-pronged approach. The core of the N-terminal analysis using DFDNB involved a three-stage process: dinitrophenylation, hydrolysis, and chromatographic identification.
Preparation of DNP-Insulin (Dinitrophenylation)
This protocol is based on the methods described in Sanger's 1945 publication in the Biochemical Journal.
Reagents:
-
Insulin
-
1-fluoro-2,4-dinitrobenzene (DFDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ether
Procedure:
-
Solution A: Dissolve 0.5 g of insulin and 0.5 g of sodium bicarbonate in 5 ml of water.
-
Solution B: Add 0.5 ml of DFDNB to 10 ml of ethanol.
-
Combine Solution A and Solution B and mix gently for 2 hours at room temperature.
-
The DNP-insulin will precipitate as an insoluble yellow powder.
-
Wash the precipitate sequentially with water, ethanol, and finally ether.
-
Air-dry the resulting DNP-insulin.
Hydrolysis of DNP-Insulin
Reagents:
-
DNP-Insulin
-
20% Hydrochloric Acid (HCl)
-
Ether
Procedure:
-
Mix 100 mg of the dried DNP-insulin with 10 ml of 20% HCl.
-
Boil the mixture under reflux for 8 hours to completely hydrolyze the peptide bonds.
-
After cooling, the solution will contain a mixture of free amino acids and the DNP-derivative of the N-terminal amino acid.
Identification of the DNP-Amino Acid
Procedure:
-
Solvent Extraction: Transfer the cooled hydrolysate to a separatory funnel. Extract the mixture three times with ether. The ether-soluble DNP-amino acids will partition into the organic phase, while the free amino acids will remain in the aqueous phase.
-
Chromatography:
-
Dry the combined ether extracts.
-
The residue containing the DNP-amino acid was then subjected to partition chromatography. Sanger initially used silica (B1680970) gel columns and later paper chromatography.
-
The chromatogram was developed using a specific solvent system (e.g., ether, ligroin, acetone, cyclohexane).
-
The yellow color of the DNP-amino acid allowed for its visual tracking during separation.
-
The identity of the N-terminal DNP-amino acid was confirmed by comparing its chromatographic mobility (Rƒ value) to that of known DNP-amino acid standards.
-
Quantitative Data from Sanger's Insulin Sequencing
While precise, modern-style quantitative data such as percentage yields were not always explicitly stated in a summarized format in Sanger's early publications, a close examination of his work on insulin allows for the compilation of key quantitative findings.
| Parameter | Value/Observation | Source |
| N-terminal Amino Acids of Insulin | Glycine and Phenylalanine | Sanger, F. (1945). Biochem. J. |
| Ratio of N-terminal Groups | Approximately equal amounts of DNP-glycine and DNP-phenylalanine | Sanger, F. (1945). Biochem. J. |
| Molecular Weight of Insulin (deduced) | Initially ~12,000 (later revised to ~6,000) | Sanger, F. (1945). Biochem. J. |
| Number of Polypeptide Chains | Two (A-chain and B-chain) | Sanger, F. (1949). Biochem. J. |
| N-terminus of A-chain | Glycine | Sanger, F. (1949). Biochem. J. |
| N-terminus of B-chain | Phenylalanine | Sanger, F. (1949). Biochem. J. |
The Overall Strategy: Sequencing Insulin with DFDNB
The identification of the N-terminal amino acid was only the first piece of the puzzle. The destructive nature of the acid hydrolysis step meant that the rest of the polypeptide chain was lost in each round of analysis.[1] To overcome this, Sanger employed a strategy of partial hydrolysis and fragmentation.
Caption: Overall workflow for sequencing insulin using DFDNB and fragmentation.
By breaking the insulin chains into smaller, overlapping peptides using partial acid hydrolysis or enzymatic digestion, Sanger could determine the N-terminal amino acid of each fragment. By analyzing the sequences of these overlapping fragments, he could piece together the complete sequence of the entire polypeptide chain.
The Advent of Edman Degradation: A Step Forward
While revolutionary, the Sanger method was laborious and destructive. In 1950, Pehr Edman introduced a method for the stepwise degradation of peptides from the N-terminus. This technique, known as Edman degradation, used phenylisothiocyanate (PITC) to label the N-terminal amino acid. The key advantage of the Edman method was that the labeled amino acid could be cleaved off without hydrolyzing the rest of the peptide chain, which could then be subjected to another round of degradation.
Caption: Comparison of the Sanger method and Edman degradation.
Conclusion: The Enduring Legacy of DFDNB
The introduction of DFDNB by Frederick Sanger was a pivotal moment in the history of science. It provided the first chemical tool to systematically dissect the primary structure of proteins, transforming them from enigmatic biological entities into precisely defined chemical molecules. While the Sanger method for protein sequencing has been largely superseded by more efficient techniques like Edman degradation and, more recently, mass spectrometry, its conceptual framework laid the foundation for all subsequent protein sequencing technologies. The elegant simplicity of the DFDNB reaction and its successful application in sequencing insulin not only earned Sanger a Nobel Prize but also ushered in the era of molecular biology, forever changing the landscape of biological and medical research.
References
An In-depth Technical Guide to 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical and chemical characteristics of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), a versatile reagent with significant applications in proteomics, organic synthesis, and materials science.
Core Physical and Chemical Properties
This compound, commonly known as DFDNB, is a halogenated nitrobenzene (B124822) derivative.[1][2] Its chemical structure is characterized by a benzene (B151609) ring substituted with two fluorine atoms and two nitro groups, which are responsible for its high reactivity.[3]
Quantitative Data Summary
The fundamental physicochemical properties of DFDNB are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Common Synonyms | DFDNB, 1,3-Difluoro-4,6-dinitrobenzene | [4][5][6] |
| CAS Number | 327-92-4 | [4][5][6][7][8] |
| Molecular Formula | C₆H₂F₂N₂O₄ | [4][5][6][7][8][9] |
| Molecular Weight | 204.09 g/mol | [4][5][6][7][8] |
| Appearance | White to light yellow or orange crystalline powder | [3][10][11] |
| Melting Point | 72 - 76 °C | [3][6][9][10][11][12] |
| Boiling Point | 132 °C at 2 torr; 306.8 °C (Predicted at 760 torr) | [6][10] |
| Density | 1.86 g/cm³ | [6] |
Solubility and Stability
-
Solubility : DFDNB is generally described as insoluble in water.[9] It is soluble in organic solvents such as methanol.[11]
-
Stability and Storage : DFDNB is a stable compound under standard conditions.[6] It is recommended to store the solid material in a tightly sealed container in a cool, dark place, with temperatures ranging from room temperature to as low as 2-8 °C.[2][3][11][13] The compound may decompose violently at temperatures exceeding 175°C.[6]
-
Incompatibilities : DFDNB is incompatible with strong bases and strong oxidizing agents.[6]
Reactivity and Chemical Applications
The unique arrangement of two fluorine atoms and two electron-withdrawing nitro groups on the benzene ring makes DFDNB a highly reactive compound, particularly suited for nucleophilic aromatic substitution (SNAr) reactions.[14][15]
-
Homobifunctional Cross-linker : DFDNB is widely used as a bifunctional reagent in protein chemistry.[16] It reacts with uncharged primary and secondary amino groups (like the N-terminus of proteins and the side chain of lysine), as well as phenolic hydroxyl (tyrosine) and sulfhydryl (cysteine) groups.[4][16] This property allows it to form covalent cross-links within or between polypeptide chains, making it an invaluable tool for studying protein structure and interactions.[4][14]
-
Organic Synthesis Building Block : In synthetic chemistry, DFDNB serves as a versatile precursor for a wide range of complex molecules.[2][14] Its activated aromatic ring facilitates reactions such as:
-
Nucleophilic Aromatic Substitution (SNAr) : Reaction with various nucleophiles like amines, thiols, and phenols to create diverse substituted aromatic compounds.[14]
-
Palladium-Catalyzed Coupling : It can participate as a coupling partner in reactions like the Suzuki-Miyaura and Sonogashira couplings.[14] These synthetic routes are employed in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][14][15] For instance, it has been used in the synthesis of beta-blockers and derivatives for potential cancer treatments.[10]
-
Key Experimental Protocols and Workflows
This section details methodologies for the synthesis of DFDNB and its application in a key analytical procedure.
Synthesis of this compound
The synthesis of DFDNB is typically achieved through the nitration of a difluorinated benzene precursor. The following protocol is based on established industrial processes.[17]
Methodology:
-
Preparation : Add concentrated sulfuric acid (90%) to a suitable reaction vessel equipped with stirring and temperature control.
-
Reactant Addition : While stirring, add 2,4-difluoronitrobenzene (B147775) to the sulfuric acid.
-
Nitration : Cool the mixture and slowly add concentrated nitric acid (≥97%) dropwise, maintaining strict temperature control.
-
Reaction : After the addition is complete, slowly heat the reaction mixture to 60°C and hold for a specified period to ensure complete reaction.
-
Crystallization : Cool the mixture to approximately 0°C to precipitate the this compound product.
-
Isolation : Isolate the solid product by filtering or centrifuging the cold slurry.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.
Chiral Amino Acid Analysis using DFDNB
DFDNB is a precursor to a chiral derivatizing agent used for the separation and quantification of D- and L-amino acid enantiomers, a method pioneered by Marfey.[16] The bifunctional nature of DFDNB is key to this process.
Principle: The method involves two sequential nucleophilic substitution reactions. First, DFDNB is reacted with a single enantiomer of an amino acid amide (e.g., L-alanine amide) to create a new chiral reagent. This reagent is then reacted with a mixture of amino acid enantiomers to form diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated and quantified using standard reverse-phase HPLC.[16]
Methodology:
-
Reagent Synthesis : React this compound (DFDNB) with L-alanine amide in a suitable solvent (e.g., acetone) with a mild base (e.g., sodium bicarbonate) to synthesize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), Marfey's reagent.
-
Derivatization : React the FDAA reagent with the sample containing a mixture of D- and L-amino acids. The reaction targets the primary amino group of the target amino acids.
-
HPLC Analysis :
-
Inject the resulting mixture of diastereomers onto a C18 reverse-phase HPLC column.
-
Elute the diastereomers using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).
-
Detect the derivatives using a UV detector, typically around 340 nm, where the dinitrophenyl chromophore has strong absorbance.[16]
-
-
Quantification : The L-diastereomer typically elutes before the D-diastereomer.[16] Determine the relative amounts of each enantiomer by integrating the peak areas from the chromatogram.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 327-92-4 | FD66627 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C6H2F2N2O4 | CID 67598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound 97 327-92-4 [sigmaaldrich.com]
- 8. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. chembk.com [chembk.com]
- 10. This compound CAS#: 327-92-4 [m.chemicalbook.com]
- 11. This compound | 327-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. store.p212121.com [store.p212121.com]
- 13. 70-34-8 CAS MSDS (2,4-Dinitrofluorobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Buy this compound | 327-92-4 [smolecule.com]
- 15. nbinno.com [nbinno.com]
- 16. scispace.com [scispace.com]
- 17. CN114716321A - Preparation process of 1, 5-difluoro-2, 4-dinitrobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for N-Terminal Amino Acid Analysis Using 2,4-Dinitrofluorobenzene (FDNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Determining the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry and analysis. This information is crucial for protein identification, understanding protein function, and for the characterization of biopharmaceuticals. The Sanger method, utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a classic and reliable chemical method for N-terminal amino acid identification.[1][2][3] FDNB reacts with the free α-amino group of the N-terminal amino acid under mildly alkaline conditions.[1] Subsequent acid hydrolysis cleaves all peptide bonds, releasing the derivatized N-terminal amino acid as a yellow dinitrophenyl (DNP) derivative, which can then be identified by chromatography.[1] This method can also be used to determine the number of polypeptide chains in a protein.[1]
These application notes provide detailed protocols for using FDNB for N-terminal amino acid analysis, including data on the chromatographic separation of DNP-amino acids and troubleshooting guidance.
Principle of the Method
The Sanger method for N-terminal amino acid analysis is a three-step process:
-
Derivatization with FDNB: The free α-amino group of the N-terminal amino acid residue of a polypeptide chain reacts with FDNB in a nucleophilic aromatic substitution reaction. This reaction is performed under mild alkaline conditions to ensure the amino group is deprotonated and thus nucleophilic. The ε-amino group of lysine (B10760008) residues will also react with FDNB.[4]
-
Acid Hydrolysis: The DNP-derivatized peptide is then subjected to strong acid hydrolysis (typically with 6N HCl) at an elevated temperature. This treatment cleaves all the peptide bonds, resulting in a mixture of free amino acids and the DNP-derivatized N-terminal amino acid. The bond between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis.
-
Chromatographic Identification: The resulting mixture is then analyzed by chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The yellow DNP-amino acid is identified by comparing its chromatographic behavior (retention factor or retention time) to that of known DNP-amino acid standards.
Experimental Workflow
Caption: Experimental workflow for N-terminal analysis using FDNB.
Detailed Experimental Protocols
Safety Precautions: FDNB is a potent vesicant and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] All glassware that comes into contact with FDNB should be decontaminated by rinsing with an ammonia (B1221849) solution.[1]
Protocol 1: Derivatization of Peptides/Proteins with FDNB
Materials:
-
Peptide or protein sample (e.g., 10 mg)
-
0.4 M Potassium bicarbonate solution
-
2% (v/v) FDNB in ethanol
-
Ignition tubes or microcentrifuge tubes
-
Water bath at 40°C
-
Diethyl ether
Procedure:
-
Dissolve approximately 10 mg of the peptide or protein sample in 2 mL of 0.4 M potassium bicarbonate solution in an ignition tube.[1]
-
Add 1 mL of a 2% (v/v) solution of FDNB in ethanol. This represents an approximate threefold excess of FDNB.[1]
-
Incubate the reaction mixture in a water bath at 40°C for 30 minutes.[1]
-
After incubation, cool the reaction mixture to room temperature.
-
Extract the reaction mixture with three portions of 3-5 mL of diethyl ether to remove unreacted FDNB. Discard the ether layers.
Protocol 2: Acid Hydrolysis of DNP-Peptides
Materials:
-
DNP-peptide solution from Protocol 1
-
Concentrated Hydrochloric Acid (HCl)
-
Soft-glass test tubes with the ability to be sealed
-
Oven at 105°C
-
Diethyl ether
Procedure:
-
Transfer the aqueous layer containing the DNP-peptide to a soft-glass test tube.
-
Carefully add an equal volume of concentrated HCl to the tube to achieve a final concentration of approximately 6N HCl.
-
Seal the tube under a flame.
-
Place the sealed tube in an oven at 105°C for 5-6 hours to hydrolyze the peptide bonds.[2] For complete hydrolysis of proteins, a 24-hour incubation may be necessary.
-
After hydrolysis, allow the tube to cool completely before carefully opening it in a fume hood.
-
Extract the hydrolysate with diethyl ether. The ether layer will contain the ether-soluble DNP-amino acids. The aqueous layer will contain free amino acids and any ether-insoluble DNP-amino acids.
Protocol 3: Analysis of DNP-Amino Acids by Thin-Layer Chromatography (TLC)
Materials:
-
Dried ether extract containing DNP-amino acids
-
Acetone
-
TLC plates (e.g., Silica Gel G)
-
Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase)
-
DNP-amino acid standards
-
TLC developing tank
Procedure:
-
Dissolve the dried ether extract in a minimal amount of acetone.
-
Spot the dissolved sample and DNP-amino acid standards onto the baseline of a TLC plate.
-
Develop the chromatogram in a saturated TLC tank with the chosen solvent system.
-
After development, remove the plate and allow it to air dry.
-
The yellow spots of the DNP-amino acids can be visualized directly.
-
Calculate the Retention Factor (Rf) for the sample spot and compare it with the Rf values of the standards to identify the N-terminal amino acid.
Quantitative Data
Table 1: Rf Values of DNP-Amino Acids on Silica Gel TLC
The following table provides representative Rf values for DNP-amino acids using a common solvent system. Actual Rf values may vary depending on experimental conditions.
| DNP-Amino Acid | Solvent System: n-butanol:acetic acid:water (4:1:5, upper phase) |
| DNP-Alanine | ~0.41 |
| DNP-Leucine | ~0.54 |
| DNP-Valine | ~0.48 |
| DNP-Glycine | ~0.28 |
| DNP-Phenylalanine | ~0.68 |
| DNP-Methionine | ~0.55 |
| DNP-Glutamic acid | ~0.15 |
Data compiled from various sources, actual values may vary.
Table 2: Retention Times of DNP-Amino Acids in HPLC
HPLC provides a more quantitative and reproducible method for the analysis of DNP-amino acids. The following are example retention times obtained on a C18 reverse-phase column.
| DNP-Amino Acid | Retention Time (min) |
| DNP-Hydroxyproline | 6.5 |
| DNP-Proline | 11.2 |
| DNP-Glycine | 10.5 |
| DNP-Lysine | 12.55 |
Retention times are highly dependent on the specific HPLC system, column, and gradient conditions.[5]
Logical Relationships in FDNB Analysis
Caption: Key relationships in the FDNB N-terminal analysis method.
Troubleshooting and Limitations
Side Reactions and Ambiguities
-
Lysine: The ε-amino group of lysine residues will also react with FDNB, producing ε-DNP-lysine.[4] If lysine is the N-terminal amino acid, it will yield α,ε-di-DNP-lysine. These different DNP-lysine derivatives can be separated chromatographically.
-
Tyrosine, Cysteine, and Histidine: The phenolic hydroxyl group of tyrosine, the sulfhydryl group of cysteine, and the imidazole (B134444) group of histidine can also react with FDNB, although generally to a lesser extent than primary amines.
-
Destruction of Amino Acids: The strong acid hydrolysis step can lead to the partial or complete destruction of certain amino acids, such as tryptophan. Serine and threonine may also be partially degraded.[4]
Limitations of the Sanger Method
-
Destructive Method: A major drawback of the Sanger method is that it destroys the rest of the polypeptide chain during the hydrolysis step, making it unsuitable for sequential sequencing of a single peptide molecule.[6]
-
Labor-Intensive: The method is manually intensive and time-consuming, involving multiple steps of reaction, extraction, and chromatography.[6]
-
Sample Amount: It typically requires relatively large amounts of purified protein compared to more modern techniques like Edman degradation or mass spectrometry.[6]
Common Problems and Solutions
| Problem | Possible Cause | Solution |
| No DNP-amino acid detected | Incomplete derivatization | Ensure the reaction pH is alkaline and that there is a sufficient excess of FDNB. |
| N-terminus is blocked | The N-terminal amino group may be modified (e.g., acetylated) and unavailable for reaction. | |
| Incomplete hydrolysis | Ensure the acid concentration and hydrolysis time/temperature are adequate. | |
| Multiple DNP-amino acid spots/peaks | Sample is a mixture of proteins/peptides | Purify the sample before analysis. |
| Partial hydrolysis | Optimize hydrolysis conditions to ensure complete cleavage of all peptide bonds. | |
| Presence of lysine in the peptide chain | Identify the ε-DNP-lysine spot/peak by comparing with a standard. | |
| Faint or weak spots/peaks | Insufficient sample amount | Increase the starting amount of peptide/protein. |
| Degradation of DNP-amino acid | Protect the DNP derivatives from light, as they are light-sensitive.[1] | |
| Streaking or poor separation in TLC | Sample overloading | Apply a smaller amount of the sample to the TLC plate. |
| Inappropriate solvent system | Optimize the mobile phase for better separation. |
References
Application Notes and Protocols for Labeling Membrane Proteins with 1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a homobifunctional cross-linking agent used for covalently linking proteins and other biomolecules. Its two reactive fluoride (B91410) groups can react with nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) residues, as well as the α-amino group at the N-terminus, and potentially the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine. The short spacer arm of DFDNB makes it a valuable tool for identifying spatially proximal amino acid residues, providing insights into protein conformation, protein-protein interactions within the membrane, and the overall topology of membrane proteins.
These application notes provide a detailed protocol for the labeling of cell surface membrane proteins on intact cells using DFDNB, followed by analysis.
Principle of Reaction
DFDNB reacts with primary amines and other nucleophilic functional groups on proteins via a nucleophilic aromatic substitution reaction. The highly electronegative nitro groups withdraw electron density from the benzene (B151609) ring, making the carbon atoms attached to the fluorine atoms susceptible to nucleophilic attack. This results in the formation of a stable covalent bond between the DFDNB molecule and the protein. Due to its bifunctional nature, a single DFDNB molecule can react with two amino acid residues, resulting in intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains) cross-links.
Quantitative Data Summary
Quantitative data for DFDNB labeling of membrane proteins is not extensively documented in a standardized format. The optimal conditions often require empirical determination for each specific cell type and protein of interest. The following table provides a summary of reported and recommended starting concentrations and reaction parameters for DFDNB and related labeling techniques.
| Parameter | Value/Range | Remarks |
| DFDNB Concentration | 0.5 - 10 mM | Higher concentrations may lead to increased cross-linking and potential cell lysis. Optimization is critical.[1] |
| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | Adjust based on cell type and experimental scale. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) | Must be free of primary amines (e.g., Tris). |
| Reaction pH | 7.4 - 8.5 | Reaction with primary amines is favored at slightly alkaline pH. |
| Reaction Temperature | 4°C (on ice) | Minimizes endocytosis and membrane trafficking, restricting labeling to the cell surface. |
| Incubation Time | 20 - 60 minutes | Longer incubation times may increase labeling but also risk cell damage. |
| Quenching Reagent | Tris-HCl or Lysine solution | Contains primary amines to react with and inactivate excess DFDNB. |
| Quenching Concentration | 20 - 100 mM | Sufficient excess is required to effectively stop the reaction. |
| Quenching Time | 10 - 15 minutes |
Experimental Protocols
This section provides a detailed methodology for labeling membrane proteins on intact cells with DFDNB, followed by sample preparation for analysis by SDS-PAGE and mass spectrometry.
Materials
-
This compound (DFDNB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
-
Hank's Balanced Salt Solution (HBSS), pH 8.5, ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Lysine in PBS
-
Cell scrapers (for adherent cells)
-
Microcentrifuge tubes
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE sample loading buffer (e.g., Laemmli buffer)
Experimental Workflow Diagram
Detailed Protocol
1. Cell Preparation
-
For Adherent Cells:
-
Culture cells to the desired confluency in a culture dish.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS, pH 7.4.
-
Carefully scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
-
For Suspension Cells:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times by resuspending in ice-cold PBS, pH 7.4, followed by centrifugation.
-
2. DFDNB Labeling
-
Prepare a stock solution of DFDNB (e.g., 100 mM) in DMSO. This should be prepared fresh.
-
Resuspend the washed cell pellet in ice-cold, amine-free buffer (e.g., PBS or HBSS, pH 8.0-8.5) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
Add the DFDNB stock solution to the cell suspension to achieve the desired final concentration (start with a range of 0.5 to 5 mM).
-
Incubate the cell suspension on ice for 20 to 60 minutes with gentle agitation to keep the cells in suspension.
3. Quenching the Reaction
-
To stop the labeling reaction, add the quenching buffer (1 M Tris-HCl, pH 7.5, or 1 M Lysine) to a final concentration of 20-50 mM.
-
Incubate on ice for 10-15 minutes with gentle agitation.
4. Post-Labeling Cell Processing
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and wash the cell pellet three times with ice-cold PBS, pH 7.4, to remove any unreacted DFDNB and quenching reagent.
-
The labeled cell pellet is now ready for downstream applications.
5. Cell Lysis and Protein Analysis
-
Lyse the labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the labeled membrane proteins.
-
The protein concentration of the lysate can be determined using a standard protein assay (e.g., BCA assay).
-
For SDS-PAGE analysis, mix the lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel. Cross-linked proteins may appear as higher molecular weight bands.
-
For mass spectrometry analysis, the cross-linked proteins can be enriched and subjected to proteolytic digestion followed by LC-MS/MS to identify the cross-linked peptides and residues.
Chemical Reaction Pathway
The following diagram illustrates the reaction of DFDNB with the primary amine groups of lysine residues on a protein.
References
Application Notes and Protocols for DFDNB in Peptide Mapping and Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) as a cross-linking agent for peptide mapping and the identification of protein-protein interactions and protein structural analysis by mass spectrometry.
Introduction
This compound (DFDNB) is a bifunctional reagent that has been utilized as a cross-linking agent in protein chemistry.[1][2] Its two reactive fluorine atoms can covalently bind to nucleophilic residues on proteins, primarily the ε-amino group of lysine (B10760008) and the N-terminal α-amino group.[2][3] Reactions can also occur with the phenolic hydroxyl group of tyrosine and the sulfhydryl group of cysteine.[1] The stable dinitrophenyl (DNP) bridge formed between two amino acid residues provides distance constraints that are valuable for elucidating protein structure and mapping interaction interfaces.[1][2] While historically significant, the rise of more modern, MS-cleavable cross-linkers has made DFDNB less common in recent applications. However, its straightforward chemistry and the stability of the formed cross-links can still offer advantages in specific research contexts.
This document outlines the principles, a detailed experimental workflow, and protocols for the application of DFDNB in peptide mapping and identification using modern liquid chromatography-mass spectrometry (LC-MS) techniques.
Principle of the Method
The application of DFDNB in peptide mapping involves a multi-step process. First, the protein of interest, either alone or in a complex, is allowed to react with DFDNB. The reagent forms covalent cross-links between spatially proximate reactive amino acid residues. Following the cross-linking reaction, the protein is enzymatically digested into smaller peptides. The resulting complex mixture of linear and cross-linked peptides is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The identification of the cross-linked peptides provides information on the spatial arrangement of amino acids in the original protein structure.
The workflow for DFDNB-based peptide mapping is a multi-stage process that begins with the cross-linking reaction and culminates in data analysis to identify the cross-linked residues. The overall process is depicted in the workflow diagram below. A crucial aspect of this workflow is the robust identification of the cross-linked peptides from the complex mass spectra, which often requires specialized data analysis software.
References
Probing Protein Complexes with 1,5-Difluoro-2,4-dinitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a homobifunctional cross-linking agent that reacts primarily with amino and sulfhydryl groups of amino acid residues. Its short spacer arm of 3-5 Å makes it a valuable tool for identifying and characterizing proteins in close proximity within a complex. This application note provides detailed protocols for using DFDNB to cross-link protein complexes, with a specific application in studying the activation of phosphorylase kinase, a key enzyme in the glycogenolysis signaling cascade.
Principle of DFDNB Cross-linking
DFDNB reacts with nucleophilic groups, primarily the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine, via nucleophilic aromatic substitution. The two fluorine atoms serve as leaving groups, allowing the dinitrophenyl ring to form stable covalent bonds with two proximal residues, effectively "cross-linking" them. Due to its short spacer arm, DFDNB is ideal for capturing proteins that are in direct contact or very close proximity.
Application: Probing the Activation of Phosphorylase Kinase
Phosphorylase kinase is a key regulatory enzyme in the glycogenolysis cascade, which is activated in response to hormonal signals such as epinephrine (B1671497). This activation involves a conformational change that can be probed using DFDNB.
Signaling Pathway: Epinephrine-Induced Glycogenolysis
The activation of phosphorylase kinase is a downstream event in the signal transduction pathway initiated by epinephrine binding to its G-protein coupled receptor (GPCR). This binding activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates phosphorylase kinase. Activated phosphorylase kinase then phosphorylates and activates glycogen (B147801) phosphorylase, the enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate.
The following diagram illustrates this signaling pathway:
Caption: Epinephrine signaling pathway leading to glycogenolysis.
Studies have shown that upon activation by PKA, phosphorylase kinase undergoes a conformational change that brings its β subunits into closer proximity. This change can be captured by DFDNB cross-linking, resulting in the formation of β-subunit dimers that are not observed in the inactive, non-phosphorylated enzyme when cross-linked under the same conditions.[1]
Experimental Protocols
The following protocols provide a general framework for DFDNB cross-linking of purified protein complexes and for analyzing the cross-linked products.
General Experimental Workflow
The overall workflow for a DFDNB cross-linking experiment is as follows:
Caption: General workflow for DFDNB cross-linking experiments.
Protocol 1: Cross-linking of a Purified Protein Complex (e.g., Phosphorylase Kinase)
This protocol is adapted from general cross-linking procedures and specific details for DFDNB.
Materials:
-
Purified protein complex (e.g., phosphorylase kinase)
-
This compound (DFDNB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 50 mM HEPES, pH 6.8-8.0 (Note: Avoid buffers containing primary amines, such as Tris, during the cross-linking reaction).
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
SDS-PAGE running buffer
-
Coomassie stain or other protein stain
Procedure:
-
Prepare DFDNB Stock Solution: Dissolve DFDNB in DMSO to a final concentration of 100 mM. This stock solution should be prepared fresh.
-
Prepare Protein Sample: Dilute the purified protein complex in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Cross-linking Reaction:
-
Add the DFDNB stock solution to the protein sample to achieve a final DFDNB concentration in the range of 0.5-50 mM. The optimal concentration should be determined empirically. A good starting point is a 20- to 50-fold molar excess of DFDNB to protein.
-
Incubate the reaction mixture for 60 minutes at room temperature. Incubation times may be optimized (e.g., 30-120 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DFDNB is quenched.
-
-
Sample Preparation for Analysis:
-
Add an equal volume of 2x SDS-PAGE loading buffer to the quenched reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
-
Analysis:
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Stain the gel with Coomassie blue or another suitable protein stain to visualize the cross-linked products. Cross-linked species will appear as higher molecular weight bands.
-
Protocol 2: Analysis of Cross-linked Products by Mass Spectrometry
This protocol provides a general workflow for identifying cross-linked peptides by mass spectrometry.
Materials:
-
Cross-linked protein sample from Protocol 1
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
C18 spin columns
-
Mass spectrometer
Procedure:
-
In-gel Digestion:
-
Run the cross-linked sample on an SDS-PAGE gel as described in Protocol 1.
-
Excise the protein bands of interest (including the higher molecular weight cross-linked bands).
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins overnight with trypsin in ammonium bicarbonate buffer.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel pieces using acetonitrile and formic acid.
-
Dry the extracted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a solution of 0.1% formic acid and desalt using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptides from the MS/MS data. These programs are designed to search for peptide pairs linked by the mass of the cross-linker.
-
Data Presentation
The results of a DFDNB cross-linking experiment can be presented in a clear and structured manner.
Table 1: Optimization of DFDNB Cross-linking Conditions
| Parameter | Range Tested | Optimal Condition | Rationale |
| DFDNB Concentration | 0.5 mM - 50 mM | 10 mM | Maximizes cross-linking of interest with minimal non-specific aggregation. |
| Protein Concentration | 0.5 mg/mL - 5 mg/mL | 2 mg/mL | Sufficient concentration for intermolecular cross-linking without causing precipitation. |
| Incubation Time | 30 min - 120 min | 60 min | Allows for sufficient reaction time without causing excessive non-specific cross-linking. |
| pH | 6.8 - 8.5 | 7.4 | Balances reactivity of DFDNB with protein stability. |
| Temperature | 4°C - 37°C | Room Temperature (25°C) | Provides a good balance between reaction rate and protein stability. |
Note: The optimal conditions provided are examples and should be determined empirically for each specific protein complex.
Table 2: Quantitative Analysis of Cross-linking Efficiency
The efficiency of cross-linking can be estimated from SDS-PAGE gels using densitometry.
| Sample | Monomer Intensity (%) | Dimer Intensity (%) | Higher-order Oligomers (%) | Cross-linking Efficiency (%) |
| Inactive Phosphorylase Kinase | 95 | 5 | 0 | 5 |
| Active Phosphorylase Kinase | 70 | 25 | 5 | 30 |
Cross-linking Efficiency (%) = 100 - Monomer Intensity (%)
Mandatory Visualizations
Logical Relationship of DFDNB Cross-linking
Caption: Logical relationship of the DFDNB cross-linking reaction.
Conclusion
This compound is a powerful tool for studying the architecture of protein complexes. Its short spacer arm provides high-resolution information about protein-protein proximity. The provided protocols offer a starting point for utilizing DFDNB to investigate protein interactions and conformational changes, as demonstrated by its application in probing the activation of phosphorylase kinase. Optimization of reaction conditions is crucial for successful cross-linking experiments, and subsequent analysis by SDS-PAGE and mass spectrometry can provide valuable insights into the structure and function of protein complexes.
References
Application Notes and Protocols for Sanger's Reagent in Peptide Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the determination of the N-terminal amino acid of peptides and proteins using Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). This method, pioneered by Frederick Sanger, was a foundational technique in protein chemistry and remains a valuable tool for protein characterization.[1][2]
Principle of the Method
The Sanger method for N-terminal amino acid identification is a chemical process involving three key stages:
-
N-Terminal Amino Acid Labeling: The peptide is reacted with Sanger's reagent (FDNB) under mildly alkaline conditions.[1][2][3] The highly reactive fluorine atom of FDNB is displaced by the nucleophilic N-terminal α-amino group of the peptide, forming a stable 2,4-dinitrophenyl (DNP) derivative of the peptide.[1][2] This DNP-peptide is characteristically yellow.[1]
-
Complete Acid Hydrolysis: The DNP-peptide is then subjected to strong acid hydrolysis, which cleaves all the peptide bonds, releasing the individual amino acids.[1][3] The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1]
-
Identification of the DNP-Amino Acid: The resulting mixture contains the DNP-labeled N-terminal amino acid and free, unmodified amino acids. The yellow DNP-amino acid can be selectively extracted and identified, typically by chromatography, revealing the identity of the N-terminal residue of the original peptide.[2]
Experimental Protocols
Materials and Reagents
-
Peptide or protein sample
-
Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Hydrochloric acid (HCl), 6 M
-
Ether (for extraction)
-
Standard DNP-amino acids for chromatography
-
Chromatography system (e.g., HPLC, TLC)
Step-by-Step Protocol
1. Labeling of the N-Terminal Amino Acid with FDNB
-
Sample Preparation: Dissolve the peptide or protein sample in a suitable buffer. A typical starting point is to dissolve approximately 0.5 g of the peptide and 0.5 g of sodium bicarbonate in 5 ml of water to achieve a mildly alkaline pH (~8-9).[1]
-
Preparation of FDNB Solution: Prepare a solution of FDNB in ethanol. For example, add 0.5 ml of FDNB to 10 ml of ethanol.
-
Reaction: Mix the peptide solution with the FDNB solution. Gently agitate the mixture for approximately 2 hours at room temperature.[4] During this time, the N-terminal amino group of the peptide will react with FDNB to form a DNP-peptide, which will precipitate as a yellow powder.
-
Isolation of DNP-Peptide: Centrifuge the reaction mixture to pellet the yellow DNP-peptide precipitate. Wash the precipitate sequentially with water, ethanol, and finally ether to remove unreacted reagents and by-products. Air-dry the purified DNP-peptide.
2. Acid Hydrolysis of the DNP-Peptide
-
Hydrolysis Preparation: Place the dried DNP-peptide in a hydrolysis tube. Add 6 M hydrochloric acid.
-
Hydrolysis Reaction: Seal the tube under vacuum and heat at 100-110°C for 12-24 hours.[1] This will cleave all peptide bonds, leaving a mixture of free amino acids and the DNP-labeled N-terminal amino acid.
3. Identification of the DNP-Amino Acid
-
Extraction of DNP-Amino Acid: After hydrolysis, cool the sample. The bright yellow DNP-amino acids can be separated from the unsubstituted amino acids by extraction with ether.
-
Chromatographic Analysis: Analyze the extracted DNP-amino acid using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Identification: Compare the retention time or migration of the unknown DNP-amino acid with that of known DNP-amino acid standards to identify the N-terminal residue of the original peptide.
Data Presentation
| Parameter | Sanger's Method | Edman Degradation (for comparison) |
| Principle | N-terminal labeling with FDNB followed by complete hydrolysis of the peptide. | Sequential removal and identification of the N-terminal amino acid. |
| Sample Requirement | Relatively large amounts of purified protein are needed due to losses at each step. | Requires microgram quantities of protein.[2] |
| Throughput | Low; identifies only the N-terminal amino acid per cycle. | Higher; allows for the sequential determination of multiple amino acids. |
| Peptide Integrity | The peptide is destroyed during hydrolysis. | The remainder of the peptide remains intact for subsequent cycles. |
Visualizations
Experimental Workflow for Sanger's Peptide Sequencing
Caption: Workflow of Sanger's reagent for N-terminal peptide sequencing.
Signaling Pathway of Sanger's Reagent Reaction
Caption: Chemical pathway of Sanger's reagent with a peptide.
References
Application Notes: DFDNB as a Tool for Studying Protein-Protein Interactions
References
- 1. scispace.com [scispace.com]
- 2. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Lysine and Tyrosine Residues with DFDNB
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-2,4-dinitrobenzene (DFDNB) is a homobifunctional cross-linking agent that reacts primarily with primary amino groups of lysine (B10760008) residues and the phenolic hydroxyl groups of tyrosine residues in proteins. This reagent is a valuable tool for investigating protein structure, protein-protein interactions, and identifying amino acid residues at or near the active sites of enzymes. The reaction proceeds via a nucleophilic aromatic substitution mechanism, forming stable dinitrophenyl (DNP) linkages. This document provides detailed application notes and protocols for the use of DFDNB in labeling lysine and tyrosine residues.
Principle of Reaction
DFDNB reacts with nucleophilic groups on amino acid side chains. The electron-withdrawing nitro groups make the fluorinated carbon atoms susceptible to nucleophilic attack. At mildly alkaline pH, the unprotonated ε-amino group of lysine and the phenolate (B1203915) ion of tyrosine are potent nucleophiles that readily react with DFDNB. The bifunctional nature of DFDNB allows for the cross-linking of residues within the same polypeptide chain (intramolecular) or between different protein subunits (intermolecular), providing distance constraints for structural analysis.
Applications
-
Probing Protein Structure: DFDNB can be used to identify surface-exposed lysine and tyrosine residues, providing insights into protein folding and topology.
-
Investigating Protein-Protein Interactions: By cross-linking interacting proteins, DFDNB can help to identify binding partners and map interaction interfaces.[1][2]
-
Active Site Mapping: Modification of specific residues with DFDNB can lead to changes in protein activity, thereby identifying amino acids crucial for function.[3][4]
Data Presentation
Table 1: Quantitative Data on DFDNB/FDNB Labeling
| Protein | Labeled Residues | Reagent | pH | Molar Ratio (Reagent:Protein) | Labeling Stoichiometry (mol DNP/mol protein) | Reference |
| D-amino acid oxidase | Lysine and Tyrosine | Fluorodinitrobenzene | 7.4 | Low molar excess | 0.89 | [3][4] |
Experimental Protocols
Protocol 1: General Labeling of a Purified Protein with DFDNB
This protocol provides a general procedure for labeling a purified protein with DFDNB. Optimization may be required for specific proteins and applications.
Materials:
-
Purified protein of interest
-
This compound (DFDNB)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Desalting column or dialysis tubing for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris, glycine) that could compete with the labeling reaction.
-
-
DFDNB Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of DFDNB in high-quality, anhydrous DMF or DMSO. DFDNB is sensitive to moisture.
-
-
Labeling Reaction:
-
Add the DFDNB stock solution to the protein solution to achieve a final molar excess of DFDNB over the protein. A starting point of a 10 to 20-fold molar excess is recommended, but this should be optimized for each specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess DFDNB.[5]
-
-
Removal of Excess Reagents:
-
Remove unreacted DFDNB and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Analysis:
-
The extent of labeling can be analyzed by UV-Vis spectrophotometry, SDS-PAGE, and mass spectrometry.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of DFDNB-Labeled Proteins
This protocol outlines the steps for preparing DFDNB-labeled proteins for identification of modification sites by mass spectrometry.
Materials:
-
DFDNB-labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
To the labeled protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Perform a buffer exchange into 50 mM Ammonium Bicarbonate buffer, pH 8.0, to remove DTT and IAA.
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid for analysis by LC-MS/MS.
-
The mass shift for a lysine residue modified by DFDNB (reacting at one fluorine) is +166.00 Da. A cross-link between two residues will result in a mass addition of 148.00 Da to the sum of the two peptide masses.
-
Mandatory Visualization
Caption: Experimental workflow for labeling proteins with DFDNB.
Caption: Simplified EGFR/MAPK signaling pathway.
Application Example: Studying Protein-Protein Interactions in Signaling Pathways
Chemical cross-linking is a powerful technique to study transient and stable protein-protein interactions within signaling pathways.[6] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and differentiation, is a well-studied example where cross-linking has been applied.[1][7] Upon ligand binding, EGFR dimerizes and initiates a downstream cascade involving proteins like Grb2, Sos, Ras, Raf, MEK, and ERK.[8]
By applying a cross-linking agent like DFDNB to cells stimulated with EGF, it is possible to covalently trap these transient interactions. The cross-linked complexes can then be isolated, for example, by immunoprecipitation of a known component of the pathway, and subsequently analyzed by mass spectrometry to identify the interacting partners and the specific residues involved in the interaction. This provides a snapshot of the signaling complex at a particular moment in time, offering valuable insights into the dynamic nature of signal transduction.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 2. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction - Wikipedia [en.wikipedia.org]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in synthetic organic chemistry, with a focus on its roles in protein chemistry and chiral amino acid analysis. The following sections include detailed protocols, quantitative data, and workflow diagrams to facilitate the practical application of DFDNB in a research setting.
Introduction
This compound (DFDNB) is a bifunctional aromatic compound that serves as a valuable reagent in synthetic organic chemistry. Its reactivity is centered around the two fluorine atoms, which are susceptible to nucleophilic aromatic substitution by primary amines and other nucleophiles. This dual reactivity allows DFDNB to act as a cross-linking agent and as a precursor for the synthesis of derivatizing agents. The electron-withdrawing nitro groups activate the benzene (B151609) ring, facilitating these substitution reactions.
Application 1: Protein Cross-Linking
DFDNB is a short-chain, homobifunctional cross-linking agent used to study protein-protein interactions and protein structure. It reacts primarily with the ε-amino groups of lysine (B10760008) residues and the α-amino groups of N-termini on proteins. The short spacer arm of DFDNB (approximately 3-5 Å) makes it ideal for identifying closely interacting protein domains or subunits.
Quantitative Data for Protein Cross-Linking
| Protein System | DFDNB Concentration | Reaction Time | Temperature (°C) | Observed Cross-Linked Products | Yield/Efficiency | Reference |
| Myelin Basic Protein | Not specified | Not specified | Not specified | Dimer | Up to 20% | [1] |
| Amyloid β Oligomers | 5-fold molar excess | Not specified | 4 | Stabilized oligomers (50-300 kDa) | Not specified | [2] |
Experimental Protocol: Cross-Linking of Protein Complexes
This protocol provides a general procedure for the cross-linking of protein complexes using DFDNB, followed by analysis using SDS-PAGE.
Materials:
-
Purified protein complex
-
This compound (DFDNB)
-
Reaction Buffer (e.g., 20 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
Procedure:
-
Prepare the purified protein complex in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of DFDNB in a suitable organic solvent (e.g., DMSO).
-
Add the DFDNB stock solution to the protein complex solution to achieve the desired final concentration (a molar excess of 25-50 fold is a good starting point).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding the quenching solution to consume excess DFDNB.
-
Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For identification of cross-linked peptides, the sample can be further processed by in-gel digestion followed by mass spectrometry analysis.[3]
Experimental Workflow: Protein Cross-Linking Analysis
Figure 1. General workflow for protein cross-linking using DFDNB.
Application 2: Determination of D-Amino Acids via Chiral Derivatization
DFDNB can be used to synthesize a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. This reagent is employed for the determination of the enantiomeric composition of amino acid mixtures. FDAA reacts with the amino group of amino acids to form diastereomers that can be separated and quantified by reverse-phase HPLC.
Quantitative Data for FDAA Synthesis and Derivatization
| Reaction Step | Reactants | Product | Yield | Reference |
| FDAA Synthesis | This compound, L-Ala-NH2 | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | 76% | |
| Derivatization | Amino Acid Mixture, FDAA | Diastereomeric Adducts | Quantitative |
Experimental Protocol: Synthesis of FDAA and Derivatization of Amino Acids
This protocol is adapted from the method for preparing diastereomers of amino acids for HPLC analysis.
Part 1: Synthesis of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) Materials:
-
This compound (DFDNB)
-
L-Alanine amide hydrochloride (L-Ala-NH2·HCl)
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
Procedure:
-
Dissolve L-Ala-NH2·HCl in water and neutralize with NaHCO3.
-
Prepare a solution of DFDNB in acetone.
-
Slowly add the DFDNB solution to the L-Ala-NH2 solution with stirring.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
The product, FDAA, will precipitate. Collect the precipitate by filtration, wash with water, and air dry. A yield of approximately 76% can be expected.
Part 2: Derivatization of Amino Acid Sample with FDAA Materials:
-
Amino acid sample (protein hydrolysate or mixture of amino acids)
-
FDAA solution (1% w/v in acetone)
-
1 M Sodium bicarbonate (NaHCO3)
-
2 M Hydrochloric acid (HCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the amino acid sample in water.
-
To 50 µL of the amino acid solution, add 100 µL of the 1% FDAA solution in acetone.
-
Add 20 µL of 1 M NaHCO3.
-
Heat the mixture at 40°C for 1 hour.
-
After cooling to room temperature, add 10 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent to dryness under vacuum.
-
Dissolve the residue in DMSO for HPLC analysis.
HPLC Analysis Workflow
Figure 2. Workflow for D-amino acid analysis using FDAA derivatization and HPLC.
Application 3: Synthesis of Aromatic Polyamides
While not as common as other dihaloaromatic monomers, DFDNB can theoretically be used in polycondensation reactions with diamines to produce aromatic polyamides. The high reactivity of the C-F bonds, activated by the nitro groups, allows for nucleophilic substitution under relatively mild conditions. The resulting polymers would contain the dinitrophenyl moiety in the backbone, which could impart specific thermal and optical properties. However, specific examples and detailed protocols for the use of DFDNB in polymer synthesis are not widely reported in the literature. The general principles of nucleophilic aromatic substitution polycondensation would apply.
Hypothetical Reaction Scheme for Polyamide Synthesis
Figure 3. Hypothetical polycondensation of DFDNB with a diamine.
Conclusion
This compound is a versatile reagent with specific applications in protein chemistry and chiral amino acid analysis. Its bifunctional nature allows for its use as a short-range cross-linker to probe protein structure and interactions. Furthermore, it serves as a key starting material for the synthesis of Marfey's reagent, a widely used tool for the enantiomeric separation of amino acids. While its application in polymer synthesis is less documented, the reactivity of DFDNB suggests potential for the creation of novel aromatic polyamides. The protocols and data presented in these application notes provide a foundation for researchers to utilize DFDNB in their synthetic and analytical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of DFDNB-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions within their native cellular environment.[1][2] This method provides low-resolution structural information by identifying spatially proximate amino acid residues that have been covalently linked by a bifunctional reagent.[1][2]
1,5-difluoro-2,4-dinitrobenzene (DFDNB) is a homo-bifunctional cross-linking agent that reacts primarily with amine-containing residues. Due to its very short spacer arm, DFDNB is particularly useful for identifying amino acids that are in very close proximity, providing high-resolution distance constraints for structural modeling.[3][4] This application note provides a detailed protocol for the use of DFDNB in cross-linking studies, followed by mass spectrometric analysis to identify the cross-linked peptides.
Principle of the Method
The DFDNB cross-linking workflow involves several key stages. First, the protein sample, which can range from a purified protein complex to a whole-cell lysate, is incubated with DFDNB. The fluorine atoms of DFDNB undergo nucleophilic aromatic substitution with primary amino groups found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3] Reactions have also been reported with the side chains of cysteine, histidine, and tyrosine.[3] The short 3-5 Å spacer arm of DFDNB restricts covalent bond formation to only those residues that are very close in three-dimensional space.[3][4]
Following the cross-linking reaction, the protein mixture is enzymatically digested, typically with trypsin. This generates a complex mixture of linear (unmodified) peptides, mono-linked (dead-end) peptides where only one end of the DFDNB has reacted, and the desired inter-linked or intra-linked peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized bioinformatics software is required to search the complex MS/MS spectra and identify the paired peptide sequences connected by the DFDNB cross-linker.
Experimental Workflow Diagram
Caption: Experimental workflow for DFDNB cross-linking mass spectrometry.
Materials and Reagents
-
Cross-linker: this compound (DFDNB)
-
Solvent for Cross-linker: Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES or Sodium Phosphate, pH 7.5-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Denaturation/Reduction/Alkylation:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Digestion:
-
Ammonium (B1175870) Bicarbonate (NH₄HCO₃)
-
Trypsin (mass spectrometry grade)
-
-
Peptide Cleanup: C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS System: High-resolution Orbitrap mass spectrometer or equivalent
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific protein sample and experimental goals.
1. Sample Preparation a. Solubilize the purified protein complex or cell lysate in an amine-free reaction buffer (e.g., HEPES or Phosphate buffer).[5] The protein concentration should be between 0.25 to 1 mg/mL.[5] b. Ensure the buffer does not contain primary amines (e.g., Tris), as this will quench the cross-linking reaction.[5]
2. DFDNB Cross-linking Reaction a. Prepare a fresh stock solution of DFDNB in anhydrous DMSO (e.g., 50 mM). b. Add DFDNB to the protein solution to a final concentration that represents a molar excess over the protein. A 5-fold molar excess has been used successfully for stabilizing oligomers.[3] Optimization of the DFDNB concentration may be required. c. Incubate the reaction mixture. Incubation can be performed for 60 minutes at room temperature or for longer periods (e.g., overnight) at 4°C for stabilizing complexes.[3][4] d. Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[4][5] Incubate for an additional 15-30 minutes at room temperature.
3. Protein Digestion a. Denaturation and Reduction: Add urea to the quenched sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour. b. Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 1 hour. c. Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
4. Peptide Cleanup a. Acidify the digest with formic acid to a final concentration of 0.1-1%. b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. c. Dry the eluted peptides in a vacuum centrifuge.
5. Mass Spectrometry Analysis a. Reconstitute the dried peptides in a suitable buffer for LC-MS/MS (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture using a high-resolution mass spectrometer. c. Due to their larger size and potentially higher charge state, cross-linked peptides can be targeted using specific acquisition methods. It is beneficial to select precursor ions with charge states of +3 or higher for fragmentation.[5]
Chemical Reaction Diagram
Caption: Reaction of DFDNB with primary amines on two peptides.
Data Analysis
The identification of cross-linked peptides from complex MS/MS data is a significant challenge. The spectra contain fragment ions from both peptide chains, creating a chimeric spectrum.
-
Mass of DFDNB Cross-linker: The monoisotopic mass of DFDNB (C₆H₂F₂N₂O₄) is 199.9992 Da.
-
Mass Modification: During the reaction with two amino groups (R-NH₂), two molecules of hydrogen fluoride (B91410) (HF) are eliminated. The mass of 2 x HF is 40.0156 Da. Therefore, the net mass addition of the DFDNB linker is: 199.9992 Da (DFDNB) - 40.0156 Da (2x HF) = 159.9836 Da
-
Software: Specialized software such as xQuest, pLink, or Kojak is required. These tools can handle the complexity of searching for two peptide sequences simultaneously that match a single precursor mass, and can interpret the chimeric MS/MS spectra.
Quantitative Data Presentation
The primary quantitative data from an XL-MS experiment is the list of identified cross-linked residues, which provides distance constraints for structural modeling. The table below shows a representative example of how DFDNB cross-linking data can be presented.
| Protein 1 | Residue 1 | Protein 2 | Residue 2 | Peptide 1 Sequence | Peptide 2 Sequence | Score |
| HSP90A | K158 | HSP90A | K197 | DQLVANFVK | ALFQDR | 112.5 |
| CDC37 | K98 | HSP90A | K294 | ELISNPLIK | YISQESEPTK | 98.7 |
| Actin | K336 | AAR2 | K121 | SYELPDGQVITIGNER | FNLFHPK | 85.3 |
| Ribosom. P0 | K55 | Ribosom. P0 | K63 | AASYVAYK | AALESLIDK | 121.0 |
| Tubulin A | K60 | Tubulin B | K159 | VVTASLFR | ISEQFTAMFR | 77.4 |
| Note: This is a representative table. The data shown is for illustrative purposes and does not represent a specific experimental result. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Cross-linking Efficiency | 1. Inactive DFDNB reagent. 2. Presence of primary amines in the reaction buffer. 3. Insufficient DFDNB concentration. 4. Proteins are not in close proximity. | 1. Use a fresh stock of DFDNB. 2. Ensure the use of amine-free buffers like HEPES or PBS. 3. Perform a titration to optimize the DFDNB concentration. 4. Confirm protein interaction through other methods; DFDNB has a very short spacer. |
| High Degree of Aggregation/Precipitation | Excessive cross-linking due to high DFDNB concentration or long incubation time. | Reduce the DFDNB concentration and/or decrease the incubation time. Optimize reaction conditions. |
| Low Number of Identified Cross-links | 1. Low abundance of cross-linked peptides. 2. Suboptimal MS acquisition settings. 3. Inappropriate data analysis software or parameters. | 1. Consider an enrichment step for cross-linked peptides (e.g., size-exclusion or strong cation exchange chromatography). 2. Target higher charge state precursors (+3 and above) for MS/MS. 3. Use specialized cross-linking software and set the correct mass modification for DFDNB (159.9836 Da). |
| Identification of only Mono-linked Peptides | The distance between reactive residues is greater than the DFDNB spacer arm. | This is expected. Mono-linked ("dead-end") peptides can still provide useful information about solvent-accessible and reactive residues. |
References
- 1. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactome Data - CCSB - Center for Cancer Systems Biology [ccsb.dana-farber.org]
- 3. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,5-Difluoro-2,4-dinitrobenzene (Sanger's Reagent)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing experimental conditions and troubleshooting common issues encountered when using 1,5-Difluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent. FDNB is a valuable tool for the derivatization of primary and secondary amines, most notably for the N-terminal sequencing of peptides and proteins.[1][2][3][4][5]
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with FDNB, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield of DNP-Peptide/Amino Acid
| Question | Potential Cause | Recommended Solution |
| Why is the yield of my dinitrophenyl (DNP) derivative unexpectedly low? | Incorrect pH of the reaction mixture. The reaction of FDNB with amino groups is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state to react.[6] At acidic or neutral pH, the reaction rate is significantly reduced. | Adjust the reaction buffer to a mildly alkaline pH, typically between 8.0 and 9.5.[6] Sodium bicarbonate or borate (B1201080) buffers are commonly used.[1] |
| Low reaction temperature. Insufficient thermal energy can lead to slow reaction kinetics. | While the reaction is often carried out at room temperature, gentle heating to around 40°C can increase the reaction rate. However, be cautious of potential side reactions or degradation of sensitive peptides at higher temperatures. | |
| Insufficient reaction time. The reaction may not have proceeded to completion. | Extend the reaction time. Typical reaction times range from 1 to 2 hours, but longer incubation may be necessary for less reactive amino groups or when working at lower temperatures. | |
| Degradation of FDNB. FDNB is sensitive to light and moisture. | Use a fresh bottle of FDNB or a freshly prepared solution. Store FDNB in a dark, desiccated environment. | |
| Presence of competing nucleophiles in the buffer. Buffers containing primary or secondary amines (e.g., Tris, glycine) will compete with the target peptide for reaction with FDNB, leading to lower yields. | Use non-nucleophilic buffers such as sodium bicarbonate, borate, or phosphate (B84403) buffers. | |
| Insolubility of the peptide or protein in the reaction buffer. If the substrate is not fully dissolved, the reaction will be inefficient. | Ensure complete dissolution of the peptide or protein before adding FDNB. This may require testing different buffer systems or adding a small amount of a compatible organic co-solvent. |
Issue 2: Presence of Multiple or Unexpected Products
| Question | Potential Cause | Recommended Solution |
| My chromatography results show multiple DNP-derivatives when I expected only one from the N-terminus. Why? | Reaction with nucleophilic amino acid side chains. In addition to the N-terminal α-amino group, FDNB can react with the ε-amino group of lysine (B10760008).[7] Side reactions can also occur with the sulfhydryl group of cysteine, the phenolic hydroxyl group of tyrosine, and the imidazole (B134444) group of histidine, especially at higher pH values.[8] | Optimize the reaction pH to favor N-terminal labeling over side-chain modification. Working at the lower end of the recommended alkaline pH range (around 8.0-8.5) can increase selectivity for the more nucleophilic N-terminal α-amino group over the less nucleophilic ε-amino group of lysine.[6] |
| Presence of multiple polypeptide chains in the sample. If your protein sample is multimeric with different N-termini, you will obtain multiple DNP-amino acids.[4] | Purify your protein of interest to homogeneity before performing the FDNB reaction. | |
| Partial hydrolysis of the peptide during the reaction. If the peptide is unstable under the reaction conditions, smaller DNP-labeled fragments may be generated. | Use milder reaction conditions (lower temperature, shorter reaction time) if peptide stability is a concern. |
Issue 3: Difficulty in Product Purification and Analysis
| Question | Potential Cause | Recommended Solution |
| The DNP-peptide or DNP-amino acid derivative is precipitating out of solution. | Low solubility of DNP derivatives. DNP derivatives are often hydrophobic and have limited solubility in aqueous solutions.[9] | After the reaction, the DNP-peptide can often be precipitated with acid and then washed with organic solvents like ether to remove unreacted FDNB. For analysis of DNP-amino acids after hydrolysis, extraction into an organic solvent (e.g., ether) is a common step.[1] Consider using reversed-phase HPLC for analysis, as the DNP group provides a strong chromophore for UV detection. |
| I am having trouble separating the DNP-amino acids by chromatography. | Inappropriate chromatography conditions. The separation of DNP-amino acids requires optimized chromatographic methods. | Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for the separation and identification of DNP-amino acids.[10][11] For HPLC, reversed-phase columns with acetonitrile-based mobile phases are often effective.[12] |
| The acid hydrolysis step is destroying my peptide and preventing further sequencing. | Harshness of acid hydrolysis. The standard method of hydrolyzing the DNP-peptide with 6M HCl to cleave all peptide bonds is destructive and only allows for the identification of the N-terminal residue.[2][3] | Sanger's method is inherently an end-group analysis and not a sequential sequencing method. For sequential sequencing, consider using Edman degradation, which is a non-destructive method.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of FDNB with a peptide?
A1: The optimal pH is in the mildly alkaline range, typically between 8.0 and 9.5.[6] This is because the N-terminal α-amino group (pKa ≈ 8) is more nucleophilic at this pH compared to the ε-amino group of lysine (pKa ≈ 10.5), allowing for some selectivity.[6] A common choice is a sodium bicarbonate buffer.[1]
Q2: Can FDNB react with other amino acid side chains?
A2: Yes. Besides the N-terminal α-amino group and the ε-amino group of lysine, FDNB can also react with the side chains of cysteine, tyrosine, and histidine under certain conditions.[8] These reactions are generally less favorable than the reaction with primary amines and can often be minimized by controlling the pH.
Q3: How can I remove unreacted FDNB after the labeling reaction?
A3: Unreacted FDNB is hydrophobic and can be removed by extraction with an organic solvent such as diethyl ether after acidifying the reaction mixture to precipitate the DNP-peptide.[1]
Q4: Is the DNP-peptide bond stable to acid hydrolysis?
A4: The bond between the dinitrophenyl group and the N-terminal amino acid is stable to the harsh conditions of acid hydrolysis (e.g., 6M HCl at 110°C), which is why the DNP-amino acid can be recovered and identified after all the peptide bonds have been cleaved.[1][5]
Q5: Can I use Sanger's method for sequencing a whole protein?
A5: While Sanger's method was famously used to sequence insulin, it is not a direct sequential method.[3] It identifies only the N-terminal amino acid. To sequence a whole protein using this principle, the protein must first be broken down into smaller, overlapping peptide fragments. The N-terminus of each fragment is then identified using FDNB. The complete sequence is then deduced by aligning the overlapping fragments.[3] For direct sequential sequencing, Edman degradation is the preferred method.[2]
Data Presentation
Table 1: Recommended Reaction Conditions for FDNB Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.5 | Mildly alkaline conditions are essential for the deprotonation of the amino group. Sodium bicarbonate or borate buffers are suitable.[1][6] |
| Temperature | Room Temperature (20-25°C) to 40°C | Higher temperatures can increase the reaction rate but may also lead to increased side reactions or peptide degradation. |
| Reaction Time | 1 - 2 hours | May need to be optimized depending on the reactivity of the specific peptide and the reaction temperature. |
| FDNB Molar Excess | 2 to 5-fold molar excess over total amino groups | A sufficient excess is needed to drive the reaction to completion, but a large excess can increase side reactions and complicate purification. |
| Buffer Type | Sodium Bicarbonate, Borate, Phosphate | Avoid buffers containing primary or secondary amines (e.g., Tris, Glycine) as they will compete in the reaction. |
Table 2: Relative Reactivity of Nucleophilic Groups with FDNB
| Nucleophilic Group | Amino Acid | General Reactivity | Notes |
| α-Amino group | N-terminus | High | The primary target for N-terminal labeling. Reactivity is optimal at a pH slighly above its pKa (~8).[6] |
| ε-Amino group | Lysine | Moderate to High | A common side reaction. Less nucleophilic than the α-amino group at pH 8-8.5 due to its higher pKa (~10.5).[6] |
| Sulfhydryl group | Cysteine | Moderate | Can react with FDNB, especially at higher pH. |
| Phenolic hydroxyl group | Tyrosine | Low | Reaction is generally slow and requires more forcing conditions. |
| Imidazole group | Histidine | Low | Can react, but is a weaker nucleophile than primary amines. |
Experimental Protocols
Protocol 1: N-Terminal Amino Acid Identification of a Peptide using FDNB (Sanger's Method)
Materials:
-
Peptide sample
-
This compound (FDNB) solution (e.g., 1% in ethanol)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
6 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Chromatography system (TLC or HPLC) for DNP-amino acid analysis
-
Standard DNP-amino acids
Procedure:
-
Dissolution of Peptide: Dissolve a known amount of the peptide sample in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Reaction with FDNB: Add a 2 to 5-fold molar excess of the FDNB solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature or 40°C for 1-2 hours in the dark, as DNP derivatives can be light-sensitive.
-
Removal of Excess FDNB: After the reaction is complete, acidify the mixture with 6 M HCl to precipitate the DNP-peptide. Centrifuge the mixture and discard the supernatant. Wash the pellet with diethyl ether to remove unreacted FDNB.
-
Hydrolysis: Add 6 M HCl to the DNP-peptide pellet. Seal the tube under vacuum and heat at 110°C for 18-24 hours to completely hydrolyze the peptide bonds.
-
Extraction of DNP-Amino Acid: After hydrolysis, evaporate the HCl. Extract the resulting DNP-amino acid into diethyl ether. The other amino acids will remain in the aqueous phase.
-
Analysis: Evaporate the ether extract to dryness and redissolve the DNP-amino acid in a suitable solvent. Identify the DNP-amino acid by comparing its chromatographic behavior (TLC or HPLC) with that of standard DNP-amino acids.[1][10]
Mandatory Visualizations
Caption: Workflow for N-terminal amino acid identification using FDNB.
Caption: Troubleshooting logic for low yield in FDNB reactions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of DFDNB to Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) to proteins.
Troubleshooting Guides
Issue: High Background or Non-Specific Binding Observed in Assays
High background or non-specific binding of DFDNB can obscure experimental results and lead to false positives. This guide provides a systematic approach to troubleshoot and minimize these issues.
Q1: What are the primary causes of high non-specific binding with DFDNB?
A1: Non-specific binding of DFDNB primarily arises from its reactivity with nucleophilic amino acid side chains other than the intended target, as well as suboptimal reaction conditions. Key factors include:
-
Inappropriate DFDNB Concentration: An excessively high concentration of DFDNB can lead to random and widespread modification of proteins.
-
Suboptimal pH: The pH of the reaction buffer influences the reactivity of both the target and non-target amino acid residues.
-
Prolonged Reaction Time or Elevated Temperature: Longer incubation times and higher temperatures can increase the likelihood of off-target reactions.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) can compete with the target protein for reaction with DFDNB.
-
Hydrophobic and Electrostatic Interactions: DFDNB, being a hydrophobic molecule, can non-specifically associate with hydrophobic regions of proteins, which can then lead to covalent modification.
Q2: How can I optimize the DFDNB concentration to reduce non-specific binding?
A2: It is crucial to perform a concentration titration to determine the optimal DFDNB-to-protein molar ratio. A common starting point is a 10:1 to 20:1 molar excess of DFDNB to your protein of interest.[1]
Experimental Protocols
Protocol 1: Optimizing DFDNB to Protein Molar Ratio
This protocol provides a systematic approach to test different DFDNB concentrations.
Materials:
-
Purified protein of interest (1-5 mg/mL in an amine-free buffer)
-
DFDNB stock solution (e.g., 10 mM in anhydrous DMSO or DMF)
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate or sodium borate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare Protein: Prepare your protein in the reaction buffer at the desired concentration.
-
Set up Reactions: In separate microcentrifuge tubes, aliquot equal amounts of your protein solution.
-
Add DFDNB: Add varying molar excesses of the DFDNB stock solution to each tube (e.g., 5:1, 10:1, 20:1, 40:1 DFDNB:protein).
-
Incubate: Incubate the reactions for a fixed time (e.g., 1 hour) at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Analyze: Analyze the samples by SDS-PAGE and a suitable detection method (e.g., Western blot, fluorescence imaging if a tagged protein is used) to assess the extent of modification and aggregation.
Data Presentation
Table 1: Example Data for DFDNB Concentration Optimization
| DFDNB:Protein Molar Ratio | Degree of Labeling (DOL)* | % Aggregation (by SEC) | Non-Specific Binding (Arbitrary Units)** |
| 5:1 | 1.2 | < 5% | 150 |
| 10:1 | 2.5 | < 5% | 300 |
| 20:1 | 4.8 | 15% | 850 |
| 40:1 | 7.1 | 35% | 2100 |
*Degree of Labeling (DOL) can be determined using methods such as mass spectrometry. **Non-specific binding can be assessed through control experiments, for example, by measuring the amount of DFDNB bound to a non-target protein.
Mandatory Visualization
References
Technical Support Center: Optimizing DFDNB Cross-Linking Reactions
Welcome to the technical support center for 1,5-difluoro-2,4-dinitrobenzene (DFDNB) cross-linking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and efficiency of your DFDNB cross-linking experiments.
Troubleshooting Guide
This section addresses common issues encountered during DFDNB cross-linking reactions in a question-and-answer format.
Issue 1: Low or No Cross-Linking Yield
Q1: I am observing a low yield or complete absence of my cross-linked product. What are the potential causes and how can I improve the outcome?
A1: Low cross-linking efficiency is a frequent challenge. Several factors, from reagent integrity to suboptimal reaction conditions, can contribute to this issue. Below is a systematic guide to troubleshoot and enhance your reaction yield.
Potential Causes and Solutions:
-
DFDNB Reagent Quality:
-
Solution: DFDNB is susceptible to hydrolysis. Ensure it is stored in a desiccated environment. Use freshly prepared DFDNB solutions for each experiment to avoid using a reagent that has lost its reactivity.
-
-
Incorrect Buffer Composition:
-
Solution: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the reaction buffer will compete with the target functional groups on your protein, thereby reducing the cross-linking efficiency.[1][2] Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, ideally at a pH range of 7.5-9.0 to facilitate the reaction with primary amines.
-
-
Suboptimal DFDNB-to-Protein Molar Ratio:
-
Solution: The concentration of DFDNB is critical. A low concentration may be insufficient for efficient cross-linking, while an excessively high concentration can lead to protein aggregation and non-specific modifications. It is crucial to empirically determine the optimal molar ratio of DFDNB to your protein.[3][4] A typical starting point is a 10-fold to 50-fold molar excess of DFDNB to the protein.
-
-
Inadequate Reaction Time or Temperature:
-
Solution: Cross-linking reactions are time and temperature-dependent. If the incubation time is too short or the temperature is too low, the reaction may not proceed to completion. Conversely, extended reaction times or high temperatures can increase non-specific cross-linking and protein degradation. A time-course experiment at a constant temperature (e.g., room temperature or 4°C) is recommended to identify the optimal reaction time.
-
-
Inaccessibility of Target Functional Groups:
-
Solution: The primary amine groups (-NH2) of lysine (B10760008) residues or the N-terminus of the proteins, as well as the sulfhydryl groups (-SH) of cysteine and phenolic hydroxyl groups of tyrosine, must be accessible for DFDNB to react. If these residues are buried within the protein structure, cross-linking will be inefficient. Consider a gentle denaturation step if the native protein confirmation is not a requirement for your experiment.
-
Issue 2: Protein Aggregation and Precipitation
Q2: My protein sample aggregates and precipitates upon addition of DFDNB. How can I prevent this?
A2: Protein aggregation is a common side effect of cross-linking, often caused by excessive modification or unfavorable reaction conditions.
Potential Causes and Solutions:
-
Excessive Cross-Linker Concentration:
-
Solution: A high concentration of DFDNB can lead to extensive intra- and intermolecular cross-linking, resulting in the formation of large, insoluble aggregates. Perform a titration experiment to find the lowest effective concentration of DFDNB that yields the desired cross-linked product without causing significant precipitation.
-
-
Suboptimal Buffer Conditions:
-
Solution: The pH of the reaction buffer can influence protein solubility. Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. Adjusting the pH or increasing the ionic strength of the buffer can sometimes improve solubility.
-
-
High Protein Concentration:
-
Solution: While a higher protein concentration can favor cross-linking, it can also promote aggregation. If you are observing precipitation, try reducing the protein concentration and adjusting the DFDNB molar excess accordingly.
-
Quantitative Data Presentation
Optimizing reaction parameters is crucial for maximizing the yield of DFDNB cross-linking. The following tables provide an illustrative example of how to systematically vary key parameters and analyze the results. The optimal conditions will be specific to the proteins and their interaction.
Table 1: Effect of pH on DFDNB Cross-Linking Yield
| pH | DFDNB:Protein Molar Ratio | Temperature (°C) | Reaction Time (min) | Cross-Linked Product Yield (%) |
| 6.5 | 20:1 | 25 | 60 | 15 |
| 7.5 | 20:1 | 25 | 60 | 45 |
| 8.5 | 20:1 | 25 | 60 | 70 |
| 9.5 | 20:1 | 25 | 60 | 60 (with some aggregation) |
Table 2: Effect of DFDNB:Protein Molar Ratio on Cross-Linking Yield
| DFDNB:Protein Molar Ratio | pH | Temperature (°C) | Reaction Time (min) | Cross-Linked Product Yield (%) |
| 5:1 | 8.5 | 25 | 60 | 25 |
| 10:1 | 8.5 | 25 | 60 | 50 |
| 20:1 | 8.5 | 25 | 60 | 75 |
| 50:1 | 8.5 | 25 | 60 | 80 (with slight aggregation) |
Table 3: Effect of Reaction Time on DFDNB Cross-Linking Yield
| Reaction Time (min) | DFDNB:Protein Molar Ratio | pH | Temperature (°C) | Cross-Linked Product Yield (%) |
| 15 | 20:1 | 8.5 | 25 | 30 |
| 30 | 20:1 | 8.5 | 25 | 55 |
| 60 | 20:1 | 8.5 | 25 | 75 |
| 120 | 20:1 | 8.5 | 25 | 70 (potential for side reactions) |
Experimental Protocols
Detailed Protocol for DFDNB Cross-Linking of Two Interacting Proteins
This protocol provides a step-by-step guide for the chemical cross-linking of two purified proteins using DFDNB.
Materials:
-
Purified Protein A and Protein B in a suitable buffer (e.g., PBS, HEPES)
-
This compound (DFDNB)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.5)
-
Desalting column or dialysis equipment
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation:
-
Ensure both Protein A and Protein B are in an amine-free buffer at the desired concentration (typically 0.1-2 mg/mL). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Mix the two proteins in the desired molar ratio in a microcentrifuge tube.
-
-
DFDNB Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DFDNB in anhydrous DMSO. DFDNB is moisture-sensitive, so minimize its exposure to air.
-
-
Cross-Linking Reaction:
-
Add the DFDNB stock solution to the protein mixture to achieve the desired final DFDNB:protein molar ratio. It is recommended to perform a titration to determine the optimal ratio.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The optimal time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DFDNB is quenched.
-
-
Removal of Excess Reagent:
-
Remove excess DFDNB and quenching reagent by using a desalting column or by dialysis against a suitable buffer.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to the cross-linked protein complex.
-
Further characterization can be performed using techniques such as Western blotting or mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for DFDNB protein cross-linking.
Caption: Troubleshooting logic for low DFDNB cross-linking yield.
Frequently Asked Questions (FAQs)
Q1: What functional groups does DFDNB react with? A1: DFDNB is a bifunctional cross-linking agent that primarily reacts with primary amines (-NH2), such as the epsilon-amino group of lysine residues and the N-terminus of proteins. It can also react with other nucleophilic groups, including the sulfhydryl group (-SH) of cysteine and the phenolic hydroxyl group of tyrosine.
Q2: What is the cross-linking distance of DFDNB? A2: DFDNB has a relatively short spacer arm, with a cross-linking distance of approximately 3-5 Å. This makes it suitable for cross-linking proteins that are in very close proximity.
Q3: How can I confirm that cross-linking has occurred? A3: The most common method to initially assess cross-linking is SDS-PAGE. A successful cross-linking reaction will result in the appearance of new bands at higher molecular weights, corresponding to the cross-linked protein complexes. For more detailed analysis, Western blotting with antibodies specific to your proteins of interest can confirm the identity of the cross-linked species. Mass spectrometry can be used to identify the specific amino acid residues involved in the cross-link.
Q4: Can I use DFDNB for in-vivo cross-linking? A4: While DFDNB can be membrane-permeable, its high reactivity can lead to non-specific cross-linking with numerous intracellular components. For in-vivo cross-linking, it is often preferable to use cross-linkers that can be activated at a specific time point, such as photo-reactive cross-linkers.
Q5: How do I stop the DFDNB cross-linking reaction? A5: The reaction can be effectively quenched by adding a reagent containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. This will react with any excess DFDNB and prevent further cross-linking.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions of DFDNB with amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate side reactions of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with amino acid residues during protein cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is DFDNB and what is its primary target for protein cross-linking?
A1: this compound (DFDNB) is a homobifunctional cross-linking agent. Its primary targets are the free amino groups in proteins, specifically the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic aromatic substitution, forming a stable covalent bond.
Q2: What are the common side reactions of DFDNB?
A2: Besides reacting with primary amines, DFDNB can also react with other nucleophilic amino acid side chains, leading to undesirable side reactions. The most common off-target residues are cysteine, tyrosine, and histidine.[1] The extent of these side reactions is highly dependent on the experimental conditions, particularly the pH of the reaction buffer.
Q3: How does pH influence the reactivity of DFDNB with different amino acids?
A3: The pH of the reaction buffer is a critical factor that governs the selectivity of DFDNB. The nucleophilicity of the target amino acid side chains is pH-dependent.
-
Lysine: The ε-amino group of lysine has a pKa of around 10.5. To be sufficiently nucleophilic to react with DFDNB, the amino group needs to be deprotonated. Therefore, reactions are typically carried out at a pH between 8.0 and 9.5.
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. At pH values above its pKa, the thiol group exists as the more nucleophilic thiolate anion, which can readily react with DFDNB.
-
Tyrosine: The phenolic hydroxyl group of tyrosine has a pKa of about 10.5. At alkaline pH, the hydroxyl group is deprotonated to a phenoxide ion, which is a potent nucleophile and can react with DFDNB.[2][3]
-
Histidine: The imidazole (B134444) ring of histidine has a pKa of around 6.0. The neutral form of the imidazole ring is nucleophilic and can react with DFDNB, particularly at pH values above 6.
Q4: What are the consequences of these side reactions?
A4: Side reactions can lead to several experimental complications, including:
-
Reduced cross-linking efficiency: Off-target reactions consume the DFDNB reagent, reducing the amount available for the desired lysine-lysine cross-linking.
-
Formation of unintended protein conjugates: This can complicate the analysis of cross-linked products, leading to misinterpretation of protein-protein interactions.
-
Alteration of protein structure and function: Modification of critical residues like cysteine (often involved in disulfide bonds or active sites) or tyrosine (a common site for phosphorylation) can impact the protein's native conformation and biological activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during DFDNB cross-linking experiments.
Issue 1: Low Yield of Desired Cross-Linked Product
| Possible Cause | Recommended Solution |
| Suboptimal pH | Optimize the reaction pH to favor lysine reactivity while minimizing side reactions. A pH range of 8.0-9.0 is a good starting point. Perform a pH titration experiment to determine the optimal pH for your specific protein system. |
| Incorrect DFDNB:Protein Molar Ratio | An insufficient amount of DFDNB will result in low cross-linking efficiency. Conversely, a large excess can increase the likelihood of side reactions and protein aggregation. Start with a molar excess of 10- to 50-fold of DFDNB over the protein and optimize based on the results. |
| Hydrolysis of DFDNB | DFDNB can hydrolyze in aqueous solutions. Prepare the DFDNB stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before use. |
| Presence of Nucleophiles in the Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the protein for reaction with DFDNB. Use non-nucleophilic buffers such as HEPES, phosphate, or borate (B1201080) buffers.[4] |
| Short Reaction Time | The cross-linking reaction may not have proceeded to completion. Optimize the incubation time (typically 30 minutes to 2 hours at room temperature). |
Issue 2: Evidence of Side Reactions with Cysteine, Tyrosine, or Histidine
| Possible Cause | Recommended Solution |
| High Reaction pH | A high pH (>9.5) will significantly increase the reactivity of cysteine and tyrosine side chains. Lower the reaction pH to the 8.0-9.0 range to enhance specificity for lysine. |
| Solvent Accessibility of Reactive Residues | Highly accessible and nucleophilic cysteine, tyrosine, or histidine residues on the protein surface are more prone to side reactions. |
| Use of Protecting Groups | If side reactions persist even after optimizing the pH, consider using reversible protecting groups for the side chains of cysteine, tyrosine, or histidine. This is a more advanced strategy that requires careful selection of orthogonal protection and deprotection chemistries. |
| Alternative Cross-linker | If side reactions with DFDNB cannot be sufficiently suppressed, consider using a more lysine-specific cross-linker, such as Disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3). These reagents are generally more specific for primary amines.[5] |
Experimental Protocols
Protocol 1: Optimized DFDNB Cross-Linking with Minimized Side Reactions
This protocol provides a starting point for optimizing DFDNB cross-linking to favor lysine modification.
Materials:
-
Protein of interest in a suitable non-nucleophilic buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5)
-
DFDNB stock solution (100 mM in anhydrous DMSO or DMF, freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein sample is in a non-nucleophilic buffer at the desired pH (e.g., pH 8.5).
-
Reaction Setup: Adjust the protein concentration to 1-5 mg/mL.
-
Initiate Cross-Linking: Add the DFDNB stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold). Mix thoroughly but gently.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess DFDNB and quenching reagent using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: Using Protecting Groups to Prevent Side Reactions
This is an advanced protocol for situations where side reactions are significant and cannot be controlled by optimizing reaction conditions alone.
-
Protect Cysteine, Tyrosine, and/or Histidine Residues: Select appropriate protecting groups that are stable under the DFDNB cross-linking conditions and can be removed without damaging the protein.
-
Perform DFDNB Cross-Linking: Follow the optimized protocol described above (Protocol 1).
-
Deprotection: After the cross-linking reaction and quenching, remove the protecting groups according to the specific chemistry of the chosen groups.
-
Analysis: Analyze the final cross-linked products.
Data Presentation
Table 1: pH-Dependence of Nucleophilic Amino Acid Side Chains
| Amino Acid | Side Chain Group | pKa | Predominant form at pH 7 | Predominant form at pH 8.5 | Predominant form at pH 10 |
| Lysine | ε-Amino | ~10.5 | Protonated (less reactive) | Partially deprotonated (reactive) | Deprotonated (highly reactive) |
| Cysteine | Thiol | ~8.3-8.6 | Protonated (less reactive) | Deprotonated (highly reactive) | Deprotonated (highly reactive) |
| Tyrosine | Phenolic Hydroxyl | ~10.5 | Protonated (less reactive) | Protonated (less reactive) | Deprotonated (highly reactive) |
| Histidine | Imidazole | ~6.0 | Neutral (reactive) | Neutral (reactive) | Neutral (reactive) |
Table 2: Comparison of DFDNB with Alternative Lysine-Specific Cross-linkers
| Feature | DFDNB | DSS / BS3 |
| Reactive Group | Fluorodinitrobenzene | N-hydroxysuccinimide (NHS) ester |
| Primary Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Common Side Reactions | Cysteine, Tyrosine, Histidine | Generally more specific to amines, but can react with other nucleophiles at high pH or with prolonged incubation. |
| Spacer Arm Length | ~3 Å | 11.4 Å |
| Solubility | Insoluble in water (requires organic solvent) | DSS is insoluble; BS3 is water-soluble. |
Visualizations
Caption: Reaction pathways of DFDNB with a protein.
Caption: Troubleshooting workflow for DFDNB cross-linking.
References
- 1. Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
DFDNB Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) in aqueous buffers and solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DFDNB powder is not dissolving directly into my aqueous buffer (e.g., PBS, Tris). Why is this happening?
A1: This is expected behavior. DFDNB is an aromatic compound with a molecular structure that confers low polarity, making it inherently insoluble or poorly soluble in water and aqueous buffers.[1] Direct dissolution in aqueous media will likely result in visible powder suspension or immediate precipitation.
Q2: I successfully dissolved DFDNB in an organic solvent (like DMSO or methanol), but it precipitated immediately when I diluted it into my aqueous experimental buffer. What went wrong?
A2: This common phenomenon is known as "crashing out" and occurs due to a rapid change in solvent polarity.[2] DFDNB is soluble in the organic solvent, but when this concentrated stock is introduced into the aqueous buffer, the DFDNB molecules are forced out of solution as they encounter the highly polar water molecules, leading to precipitation.
Troubleshooting Steps:
-
Slow Down the Addition: Add the DFDNB organic stock solution to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This helps disperse the DFDNB molecules more effectively and can prevent localized high concentrations that lead to precipitation.[1]
-
Optimize Co-Solvent Percentage: You may need to increase the final percentage of the organic co-solvent in your working solution. However, always consider the tolerance of your experimental system (e.g., cells, proteins) to the organic solvent, as concentrations are typically kept low (e.g., ≤0.5% - 1%) to avoid toxicity or denaturation.[2][3]
-
Lower the Working Concentration: You may be exceeding the solubility limit of DFDNB in your final buffer/co-solvent mixture. Try preparing a more dilute working solution.
Q3: How can I improve the solubility of DFDNB in my aqueous working solution?
A3: The most effective strategy is to use a water-miscible organic co-solvent to first create a concentrated stock solution.[4]
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), ethanol, and methanol (B129727) are commonly used.[1][4][5]
-
pH Adjustment: The pH of the aqueous buffer can influence solubility. For protein labeling applications, a slightly alkaline buffer (pH ~8.3-8.5) is often used, which can also aid in the reaction with primary amines.[1][4]
-
Temperature: Gently warming the solution can sometimes help, but be cautious as elevated temperatures can degrade DFDNB or affect the stability of biological samples.[4]
Q4: What is the recommended method for preparing a DFDNB working solution for protein cross-linking experiments?
A4: The standard method involves preparing a concentrated stock in an organic solvent and then diluting it into the reaction buffer. A typical protocol involves dissolving the target protein in a sodium bicarbonate buffer (e.g., 0.1 N, pH ~8.3) and then adding a methanolic solution of DFDNB dropwise.[1] See the detailed protocols section below for a step-by-step guide.
Q5: How should I store my DFDNB solutions?
A5:
-
Solid DFDNB: Store the powder at room temperature (15-25°C) in a well-sealed container, protected from light.[6][7]
-
Organic Stock Solutions: Prepare fresh whenever possible.[8] If storage is necessary, aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C for short-term storage.[3][9] Limiting freeze-thaw cycles is crucial for maintaining the compound's integrity.[10]
Data Presentation
Table 1: Physical and Chemical Properties of DFDNB
| Property | Value | Reference |
| Chemical Name | This compound | [11] |
| Synonym | DFDNB | [11] |
| Molecular Formula | C₆H₂F₂N₂O₄ | [11] |
| Molecular Weight | 204.09 g/mol | [11][12] |
| Melting Point | 72-74 °C | |
| Appearance | Powder | [12] |
Table 2: Solubility Profile of DFDNB
| Solvent | Solubility | Reference |
| Water / Aqueous Buffers | Insoluble / Very Poor | |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DFDNB Stock Solution in DMSO
Materials:
-
This compound (DFDNB) powder (MW: 204.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes (amber or covered in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.04 mg of DFDNB powder.
-
Mass (mg) = 10 mmol/L * 0.001 L * 204.09 g/mol * 1000 mg/g = 2.04 mg
-
-
Weighing: Accurately weigh 2.04 mg of DFDNB and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the DFDNB is completely dissolved. The solution should be clear.
-
Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. For immediate use, keep at room temperature. For short-term storage, aliquot and store at -20°C, protected from light.
Protocol 2: Preparation of a DFDNB Working Solution for Protein Labeling
Materials:
-
10 mM DFDNB stock solution in DMSO (from Protocol 1)
-
Target protein solution
-
Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Vortex mixer or magnetic stirrer
Procedure:
-
Sample Preparation: Prepare your protein solution in the 0.1 M NaHCO₃ reaction buffer to the desired final concentration (e.g., 1-5 mg/mL).[13]
-
Dilution Calculation: Determine the volume of DFDNB stock solution needed to achieve the desired final concentration in your reaction. Ensure the final DMSO concentration remains low (ideally ≤0.5%).
-
Example: To prepare 1 mL of a 100 µM DFDNB working solution:
-
V₁ = (100 µM * 1000 µL) / 10,000 µM = 10 µL
-
Add 10 µL of 10 mM DFDNB stock to 990 µL of the protein/buffer solution. The final DMSO concentration will be 1%.
-
-
Addition: While vigorously vortexing or stirring the protein solution, add the calculated volume of the DFDNB stock solution drop-by-drop .
-
Reaction: Proceed with your experimental incubation as required by your specific application. It is recommended to use the working solution immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for DFDNB precipitation issues.
References
- 1. This compound | 327-92-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Selection of desorbing solvents for organic compounds from active carbon tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 327-92-4 | FD66627 [biosynth.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. allencell.org [allencell.org]
- 11. This compound 97 327-92-4 [sigmaaldrich.com]
- 12. This compound | C6H2F2N2O4 | CID 67598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry-Based Identification of DFDNB Cross-linked Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with identifying 1,5-difluoro-2,4-dinitrobenzene (DFDNB) cross-linked peptides by mass spectrometry (MS).
Troubleshooting Guides
This section addresses specific issues that may arise during your DFDNB cross-linking experiments, from low reaction efficiency to complex data analysis.
Issue 1: Low or No Cross-linking Efficiency
Question: My SDS-PAGE or mass spectrometry results show a very low yield of cross-linked products. What are the potential causes and how can I improve the efficiency?
Answer:
Low cross-linking efficiency is a common challenge. Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The reaction between DFDNB and primary amines is highly pH-dependent. Ensure the reaction buffer is at an appropriate alkaline pH (typically pH 8-9) to facilitate the nucleophilic aromatic substitution reaction. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with DFDNB.
-
DFDNB Hydrolysis: DFDNB can be susceptible to hydrolysis in aqueous solutions. It is crucial to prepare DFDNB solutions fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction mixture immediately.
-
Insufficient DFDNB Concentration: The concentration of DFDNB may be too low to achieve efficient cross-linking. A titration experiment is recommended to determine the optimal molar excess of DFDNB to your protein.
-
Short Reaction Time: The cross-linking reaction may not have proceeded to completion. An incubation time of 60 minutes is a good starting point, but this may need to be optimized for your specific system.[1]
-
Protein Concentration: Low protein concentrations can reduce the probability of intermolecular cross-linking. If possible, increase the concentration of your protein sample.
-
Accessibility of Reactive Residues: DFDNB has a very short spacer arm of approximately 3 Å.[1] This means that for a cross-link to form, the reactive amino acid side chains (primarily lysine) on the interacting proteins must be in very close proximity. If the interaction interface does not have suitably positioned reactive residues, cross-linking will be inefficient.
Issue 2: Complex and Difficult-to-Interpret Mass Spectra
Question: My mass spectra of the digested cross-linked sample are extremely complex, and I'm struggling to identify the cross-linked peptides. What could be the reasons and how can I simplify the analysis?
Answer:
The inherent complexity of a digested cross-linked sample is a major hurdle. Here are the primary reasons for spectral complexity and strategies to mitigate them:
-
Heterogeneous Reaction Products: A DFDNB cross-linking reaction generates a mixture of unreacted peptides, mono-linked peptides (where only one end of DFDNB has reacted with a peptide), and cross-linked peptides (both intra- and inter-peptide). The cross-linked species are often in low abundance compared to the other components.
-
Overlapping Isotopic Clusters: The presence of multiple species with similar mass-to-charge ratios can lead to overlapping isotopic clusters, making it difficult to determine the precursor ion charge and monoisotopic mass accurately.
-
Complex Fragmentation Patterns: The fragmentation of a cross-linked peptide in the mass spectrometer results in a convoluted MS/MS spectrum containing fragment ions from both peptide chains. This makes manual and automated identification challenging.
Recommended Actions:
-
Enrichment of Cross-linked Peptides: To reduce sample complexity, it is highly recommended to enrich for the cross-linked peptides. Common enrichment strategies include:
-
Size Exclusion Chromatography (SEC): Cross-linked peptides are generally larger than their linear counterparts.
-
Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically have a higher charge state at low pH due to the presence of two N-termini and potentially multiple lysine (B10760008) residues.
-
-
High-Resolution Mass Spectrometry: The use of a high-resolution mass spectrometer is crucial for accurately determining the mass of the precursor and fragment ions, which is essential for confident peptide identification.
-
Specialized Search Software: Standard proteomic search algorithms are often not suitable for identifying cross-linked peptides. Utilize specialized software designed for cross-link analysis that can handle the complexity of the data.
Issue 3: Ambiguous Identification of Cross-linked Peptides
Question: The search software is providing many potential cross-linked peptide matches, but with low confidence scores. How can I improve the accuracy of my identifications?
Answer:
Ambiguous identifications are a common problem due to the large search space and complex fragmentation patterns. Here's how to enhance the confidence of your results:
-
Accurate Mass Measurement: High-resolution and high-mass-accuracy data for both precursor and fragment ions are critical to reduce the number of false-positive identifications.
-
Understanding DFDNB Fragmentation: While specific fragmentation data for DFDNB-cross-linked peptides is scarce, knowledge of the fragmentation of the related dinitrophenyl (DNP) group can be informative. Look for characteristic neutral losses or reporter ions. For instance, derivatives of 2,4-dinitrophenylhydrazine (B122626) have been shown to produce diagnostic fragment ions at m/z 152.0, 163.1, and 179.0 in negative ion mode. The dinitrophenyl moiety itself may also produce characteristic fragment ions.
-
Manual Validation: It is often necessary to manually inspect the MS/MS spectra of high-scoring peptide-spectrum matches to validate the assignment of major fragment ions from both peptide chains.
-
Use of Isotopic Labeling: While not inherent to DFDNB, the use of isotopically labeled proteins (e.g., SILAC) can help to distinguish between intra- and inter-protein cross-links and aid in the identification process.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of DFDNB with proteins?
A1: DFDNB reacts with nucleophilic functional groups on amino acid side chains via nucleophilic aromatic substitution. The primary targets are the ε-amino group of lysine and the α-amino group at the N-terminus of the protein. The fluorine atoms are the leaving groups in this reaction. Due to its bifunctional nature, DFDNB can react with two amino groups, forming a covalent cross-link.
Q2: What is the mass shift caused by DFDNB cross-linking?
A2: The exact mass shift depends on the type of link formed. It is crucial to calculate these values accurately for your database search.
-
Mono-link (one fluorine displaced by an amine, the other hydrolyzed): The addition of C₆H₂N₂O₄ (-F, +OH) results in a mass shift of +168.0018 Da .
-
Cross-link (both fluorines displaced by amines): The addition of C₆H₂N₂O₄ (-2F) results in a mass shift of +150.0069 Da .
Q3: What are the main challenges in identifying DFDNB cross-linked peptides?
A3: The primary challenges include:
-
The low abundance of cross-linked peptides in the reaction mixture.
-
The increased complexity of the sample due to the presence of mono-linked and unreacted peptides.
-
The generation of complex MS/MS spectra containing fragment ions from two different peptides.
-
The computational difficulty of searching a large database for all possible peptide pairs.
-
The short and rigid spacer arm of DFDNB, which limits its application to proteins with very close reactive residues.[1]
Q4: Are there any known artifacts associated with DFDNB cross-linking?
A4: While specific artifacts for DFDNB are not extensively documented in recent literature, common artifacts in cross-linking experiments can include:
-
Intra-molecular cross-links: DFDNB can cross-link residues within the same protein, which may be more abundant than inter-molecular cross-links.
-
Formation of aggregates: High concentrations of cross-linker can lead to non-specific aggregation of proteins.
-
Modification of residues other than primary amines: While less favorable, DFDNB could potentially react with other nucleophilic residues like cysteine or tyrosine under certain conditions, leading to unexpected mass shifts.
Data Presentation
Table 1: Theoretical Mass Shifts for DFDNB Modifications
| Modification Type | Reacting Residues | Chemical Formula Added | Monoisotopic Mass Shift (Da) |
| Mono-link (Hydrolyzed) | 1x Lysine | C₆H₂N₂O₄ (-F, +OH) | +168.0018 |
| Cross-link | 2x Lysine | C₆H₂N₂O₄ (-2F) | +150.0069 |
Note: These are theoretical values. Experimental values may vary slightly due to instrument calibration.
Experimental Protocols
General Protocol for DFDNB Cross-linking of a Protein Complex
-
Protein Preparation:
-
Ensure the protein complex is in a buffer free of primary amines (e.g., PBS, HEPES) at a pH between 8.0 and 9.0.
-
The recommended protein concentration is typically in the range of 1-5 mg/mL.
-
-
DFDNB Solution Preparation:
-
Immediately before use, prepare a stock solution of DFDNB (e.g., 50 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
-
Cross-linking Reaction:
-
Add the DFDNB stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20-fold molar excess of DFDNB over the protein. It is advisable to perform a titration to find the optimal concentration.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines. A common choice is to add Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DFDNB is quenched.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For mass spectrometry analysis, denature the protein complex (e.g., with urea), reduce disulfide bonds (e.g., with DTT), and alkylate cysteine residues (e.g., with iodoacetamide).
-
Digest the protein sample with a protease such as trypsin.
-
-
Enrichment of Cross-linked Peptides (Recommended):
-
Fractionate the peptide mixture using SEC or SCX to enrich for the cross-linked species.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched fractions by LC-MS/MS using a high-resolution mass spectrometer.
-
Set the instrument to acquire data in a data-dependent mode, prioritizing higher charge state precursors for fragmentation.
-
-
Data Analysis:
-
Use specialized cross-linking software to search the MS/MS data against a protein sequence database.
-
Specify the mass shifts for DFDNB mono-links and cross-links in the search parameters.
-
Carefully validate the identified cross-linked peptides by manually inspecting the MS/MS spectra.
-
Mandatory Visualization
Caption: Workflow for DFDNB cross-linking and mass spectrometry analysis.
References
pH effect on the reaction of DFDNB with protein functional groups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in protein cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What protein functional groups does DFDNB react with?
A1: DFDNB is a bifunctional cross-linking agent that primarily reacts with uncharged primary amino groups (the ε-amino group of lysine (B10760008) and the N-terminal α-amino group), sulfhydryl groups (cysteine), and phenolic hydroxyl groups (tyrosine) through nucleophilic aromatic substitution.[1]
Q2: How does pH affect the reaction of DFDNB with these functional groups?
A2: The pH of the reaction buffer is a critical parameter that governs the rate and specificity of the reaction. The reactivity of each target functional group is dependent on its protonation state. For a nucleophilic attack on the DFDNB molecule to occur, the functional group generally needs to be in its unprotonated, more nucleophilic form.
Q3: What is the optimal pH range for DFDNB cross-linking?
-
For targeting primary amines (Lysine, N-terminus): A mildly alkaline pH of 8.0-9.0 is generally recommended. In this range, a significant fraction of the amino groups will be deprotonated and highly reactive.
-
For targeting sulfhydryl groups (Cysteine): A pH range of 7.0-8.5 is typically optimal. The pKa of the cysteine thiol group is around 8.5, and as the pH approaches this value, the highly reactive thiolate anion is formed.
-
For targeting phenolic hydroxyl groups (Tyrosine): A more alkaline pH of >9.0 is required to deprotonate the phenolic hydroxyl group (pKa ~10) to its more reactive phenolate (B1203915) form.
Q4: What type of buffer should I use for DFDNB cross-linking?
A4: It is crucial to use a non-nucleophilic buffer that will not compete with the protein functional groups for reaction with DFDNB. Buffers containing primary or secondary amines, such as Tris or glycine, should be avoided. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.
Q5: How can I quench the DFDNB cross-linking reaction?
A5: The reaction can be stopped by adding a quenching reagent that contains a high concentration of a primary amine to consume the excess DFDNB. A common quenching solution is Tris buffer at a final concentration of 20-50 mM.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Cross-Linking | Incorrect pH: The pH of the buffer is not optimal for the targeted functional group. | Adjust the pH of the reaction buffer to the recommended range for the specific amino acid you are targeting (see FAQ A3). |
| Presence of Nucleophilic Buffers: The buffer contains primary or secondary amines (e.g., Tris, glycine) that are reacting with the DFDNB. | Replace the buffer with a non-nucleophilic buffer such as PBS, HEPES, or borate buffer. | |
| Inaccessible Target Residues: The targeted functional groups on the protein are buried within the protein structure and are not accessible to the DFDNB. | Consider performing the reaction under partially denaturing conditions (if compatible with your experimental goals) to expose the target residues. Alternatively, if the goal is to probe surface accessibility, this result may be informative. | |
| DFDNB Degradation: DFDNB is sensitive to hydrolysis, especially at high pH. | Prepare fresh DFDNB solutions immediately before use. | |
| Non-Specific Cross-Linking or Protein Aggregation | High DFDNB Concentration: An excessive concentration of DFDNB can lead to extensive and non-specific modification, causing protein aggregation and precipitation. | Perform a titration experiment to determine the optimal DFDNB-to-protein molar ratio. Start with a lower ratio and gradually increase it. |
| High Protein Concentration: High protein concentrations can favor intermolecular cross-linking and aggregation. | Reduce the protein concentration. | |
| Inappropriate pH: A pH far from the protein's isoelectric point (pI) can sometimes increase solubility, but extreme pH values can also lead to denaturation and aggregation. | Ensure the chosen pH is compatible with the stability of your protein. | |
| Difficulty Detecting Cross-Linked Products | Antibody Epitope Masking: The cross-linking reaction may modify the epitope recognized by your antibody. | Use a different antibody that recognizes a different epitope on the protein. Consider using an antibody that recognizes a region of the protein unlikely to be involved in the interaction or modified by DFDNB. |
| Formation of High Molecular Weight Aggregates: Extensive cross-linking can result in large complexes that do not enter the resolving gel in SDS-PAGE. | Optimize the DFDNB concentration and reaction time to favor the formation of discrete cross-linked species. Analyze the sample in the stacking gel or at the top of the resolving gel for the presence of high molecular weight aggregates. |
Data Presentation
Table 1: pH-Dependent Reactivity of Protein Functional Groups with DFDNB
| Functional Group | Amino Acid | pKa of Side Chain | General Optimal pH Range for Reaction | Notes |
| ε-Amino | Lysine | ~10.5 | 8.0 - 9.0 | The uncharged amine is the reactive species. |
| α-Amino | N-terminus | ~8.0 | 8.0 - 9.0 | The uncharged amine is the reactive species. |
| Sulfhydryl | Cysteine | ~8.5 | 7.0 - 8.5 | The thiolate anion (S⁻) is the highly reactive species. |
| Phenolic Hydroxyl | Tyrosine | ~10.0 | > 9.0 | The phenolate anion (O⁻) is the reactive species. |
| Imidazole (B134444) | Histidine | ~6.0 | > 6.0 | The uncharged imidazole ring is the reactive species. |
Note: The optimal pH for a specific protein will also depend on the protein's stability and the accessibility of the target functional groups at that pH.
Experimental Protocols
Protocol: Cross-Linking of Two Proteins Using DFDNB
This protocol provides a general workflow for the cross-linking of two purified proteins (Protein A and Protein B) using DFDNB.
Materials:
-
Purified Protein A
-
Purified Protein B
-
DFDNB stock solution (e.g., 100 mM in DMSO or ethanol)
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 8.0)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis system
-
Western blotting equipment and reagents
-
Antibodies against Protein A and Protein B
Procedure:
-
Buffer Exchange (if necessary): Ensure that the protein solutions are in a non-nucleophilic buffer (e.g., Reaction Buffer). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine Protein A and Protein B at the desired molar ratio in the Reaction Buffer. The final protein concentration will need to be optimized, but a starting point of 1-5 µM for each protein is common.
-
Initiate Cross-Linking: Add the DFDNB stock solution to the protein mixture to achieve the desired final concentration. It is recommended to perform a titration of DFDNB concentrations (e.g., 10, 50, 100, 500 µM) to find the optimal level of cross-linking. Gently mix the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period. A typical starting point is 30-60 minutes. The incubation time may need to be optimized.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to ensure all unreacted DFDNB is consumed.
-
Analyze the Products:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
Visualize the cross-linked products by Coomassie staining or by Western blotting using antibodies specific for Protein A and Protein B. A successful cross-link between Protein A and Protein B will result in a new band at a molecular weight corresponding to the sum of their individual molecular weights.
-
Visualizations
Caption: Reaction of DFDNB with protein functional groups.
Caption: Experimental workflow for DFDNB protein cross-linking.
References
Stability of DFDNB conjugates under different conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) conjugates. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of a DFDNB conjugate?
The stability of a DFDNB conjugate is empirically determined and depends heavily on the specific biomolecule (e.g., antibody, enzyme) it is conjugated to.[1] However, typical antibody conjugates can be stable for over a year when stored correctly at 4°C.[1] For long-term storage, it is crucial to avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity.[2][3]
Q2: How should I store my DFDNB conjugate for short-term and long-term use?
Storage protocols are critical for maintaining conjugate integrity. As a general rule, proteins are best stored at or below 4°C in sterile polypropylene (B1209903) tubes.[2]
-
Short-term (days to weeks): Store at 4°C in a simple, sterile buffer like PBS or Tris.[2][3] Adding an anti-microbial agent like sodium azide (B81097) can prevent microbial growth, but it should not be used with HRP-containing conjugates.[1][2]
-
Long-term (months to a year): For many conjugates, storage at -20°C or -80°C is recommended.[2][3] To prevent damage from freezing, it is highly advisable to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and to store the conjugate in single-use aliquots.[2][3][4] Note that some enzyme conjugates are sensitive to freezing and should only be stored at 4°C.[4]
Q3: What is the optimal pH for storing my DFDNB conjugate?
The optimal storage buffer pH should be one that maintains the stability of the conjugated protein, typically within a neutral range (e.g., pH 7.0-8.2).[5] The stability of conjugates can be significantly affected by pH. For instance, some antibody-photoabsorber conjugates show significant aggregation and degradation under acidic conditions (e.g., pH 4), while remaining stable at pH 5-8.[6] It is crucial to determine the optimal pH for your specific conjugate empirically.
Q4: Is the bond formed by DFDNB reversible or cleavable?
The dinitrophenyl (Dnp) group, which is chemically similar to the linkage formed by DFDNB, can be cleaved under specific chemical conditions. Thiolysis, using reagents such as 2-mercaptoethanol (B42355) or dithiothreitol, is a known method for cleaving the Dnp group.[7] This suggests that the DFDNB cross-link may be susceptible to cleavage by strong nucleophiles or reducing agents, although it is generally considered a stable, covalent bond under standard physiological conditions.
Troubleshooting Guide
Issue 1: My DFDNB conjugate is precipitating or aggregating.
Aggregation is a common issue and can be caused by several factors.[3]
| Potential Cause | Solution |
| Repeated Freeze-Thaw Cycles | Aliquot the conjugate into single-use volumes before freezing to avoid temperature cycling.[1][3] |
| Suboptimal Buffer Conditions | Ensure the storage buffer has the correct pH and ionic strength for your protein. Consider adding stabilizers like glycerol or arginine.[3] For hydrophobic conjugates, a non-ionic detergent (e.g., 0.01% Tween-20) may help.[3] |
| High Protein Concentration | Store conjugates at an appropriate concentration (>1 mg/mL is often recommended to prevent surface adsorption, but very high concentrations can promote aggregation).[8] If aggregation occurs, centrifuge the vial and use the soluble supernatant.[1] |
| Conjugation Process | The conjugation process itself can sometimes introduce destabilizing factors.[9] Ensure residual crosslinker is removed and the conjugate is exchanged into a stabilizing final buffer.[9] |
Issue 2: The biological activity of my conjugate is low or has decreased over time.
A loss of activity points to degradation or conformational changes in the conjugated protein.
| Potential Cause | Solution |
| Improper Storage Temperature | Verify the recommended storage temperature. Some enzyme conjugates are particularly sensitive to freezing and must be stored at 4°C.[3][4] |
| Light Exposure (for fluorescent conjugates) | Protect fluorescently-labeled conjugates from light by storing them in amber vials or wrapping tubes in foil.[1][4] |
| Oxidation | For long-term storage, consider adding antioxidants to the buffer, but check for compatibility with your conjugate.[4] |
| Contamination | Use sterile techniques and buffers to prevent microbial or enzymatic degradation.[1][2] |
Data Summary Tables
Table 1: General Storage Conditions for Protein Conjugates This table provides general guidelines; optimal conditions should be determined for each specific DFDNB conjugate.
| Storage Duration | Temperature | Recommended Buffer/Additives | Key Considerations |
| Short-term (1-14 days) | 4°C | Sterile-filtered, neutral pH buffer (e.g., PBS, HEPES).[2][3] | Avoid microbial contamination.[2] |
| Long-term (1-12 months) | -20°C or -80°C | Buffer with 25-50% glycerol or ethylene (B1197577) glycol.[2][3] | Aliquot into single-use volumes to prevent freeze-thaw cycles.[3] |
| Long-term (Lyophilized) | 4°C or -20°C | Formulation with lyoprotectants (e.g., sucrose, trehalose).[3] | Reconstitute gently with high-purity water. The lyophilization process itself may damage some proteins.[2] |
Table 2: Impact of Common Variables on Conjugate Stability
| Variable | General Impact & Recommendations |
| pH | Stability is pH-dependent; extreme pH values can lead to denaturation or degradation.[6][10][11][12] Determine the optimal pH range for your specific conjugate, typically between 6.5 and 8.0. |
| Temperature | Higher temperatures accelerate chemical degradation and microbial growth.[4] Store at recommended low temperatures. Avoid repeated freezing and thawing.[1] |
| Light | Fluorescent moieties are susceptible to photobleaching, which reduces signal and can generate reactive oxygen species.[1][4] Protect from light.[4] |
| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) during the conjugation reaction as they compete with the target protein.[13][14] For storage, choose a buffer that is known to stabilize the parent protein. |
Experimental Protocols & Visualizations
DFDNB Conjugation Workflow
The following diagram illustrates the general workflow for creating and purifying a DFDNB conjugate. The process involves preparing the biomolecule, performing the cross-linking reaction in an appropriate buffer, and purifying the resulting conjugate.
Caption: Workflow for protein conjugation using DFDNB crosslinker.
Protocol 1: DFDNB Cross-Linking of Two Proteins
This protocol provides a general method for cross-linking proteins using DFDNB. Molar ratios and incubation times may need optimization.
-
Buffer Preparation: Prepare a conjugation buffer such as 100 mM sodium borate or sodium bicarbonate, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).[13][14]
-
Protein Preparation: Dissolve or dialyze the proteins to be cross-linked into the conjugation buffer at a concentration of 1-5 mg/mL.
-
DFDNB Reagent Preparation: Immediately before use, dissolve DFDNB in an anhydrous organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to make a 10-20 mM stock solution.[8]
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the DFDNB solution to the protein mixture.[15] Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Reaction Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[13] Incubate for an additional 30 minutes.
-
Purification: Remove excess DFDNB and quenching buffer by subjecting the mixture to dialysis or gel filtration (desalting column) using a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analysis: Analyze the resulting conjugate using SDS-PAGE to confirm cross-linking (i.e., appearance of higher molecular weight bands).
DFDNB Reaction Mechanism
DFDNB is a homobifunctional crosslinker that reacts with primary amines (e.g., the epsilon-amine of a lysine (B10760008) residue) via nucleophilic aromatic substitution.[16][17] The reaction is driven by the two electron-withdrawing nitro groups, which activate the fluorine atoms for substitution.[16]
Caption: DFDNB cross-linking reaction with primary amines on proteins.
Protocol 2: Forced Degradation Study for a DFDNB Conjugate
This protocol is used to intentionally stress a conjugate to predict its long-term stability and identify potential degradation pathways.
-
Sample Preparation: Prepare aliquots of the purified DFDNB conjugate at a known concentration (e.g., 1 mg/mL) in its final formulation buffer. Include a control sample of the unconjugated protein.
-
Stress Conditions: Expose the aliquots to a range of stress conditions in parallel. A non-stressed control sample should be kept at 4°C throughout the study.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 25°C, 40°C, 50°C) for various time points (e.g., 1, 2, 4, 8 weeks).
-
pH Stress: Adjust the pH of the conjugate solution to acidic (e.g., pH 4.0) and basic (e.g., pH 9.0) conditions and incubate at 4°C and 25°C.
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature in the dark.
-
Light Stress: Expose the conjugate to a controlled source of UV and visible light (e.g., in a photostability chamber).
-
-
Analysis: At each time point, retrieve the samples and analyze them for signs of degradation.
-
Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) to quantify soluble aggregates.[9]
-
Fragmentation/Cleavage: Use SDS-PAGE (reducing and non-reducing) to visualize any breakdown of the conjugate.
-
Loss of Activity: Perform a functional assay relevant to the biomolecule (e.g., an ELISA for an antibody conjugate) to measure its biological activity.
-
-
Data Interpretation: Compare the results from the stressed samples to the control sample stored at 4°C to determine the rate of degradation under each condition and identify the primary instability factors.
Troubleshooting Logic for DFDNB Conjugate Instability
When encountering problems such as low yield or poor performance, a systematic troubleshooting approach is necessary. The following decision tree can help diagnose common issues.
Caption: Decision tree for troubleshooting DFDNB conjugate instability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. westbioscience.com [westbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Storage and Antibody Shelf Life [labome.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Conjugation Ratio, Light Dose, and pH Affect the Stability of Panitumumab–IR700 for Near-Infrared Photoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 8. drmr.com [drmr.com]
- 9. youtube.com [youtube.com]
- 10. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of pH on the stability of chromatin core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. This compound | 327-92-4 | Benchchem [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Minimizing hydrolysis of 1,5-Difluoro-2,4-dinitrobenzene in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB), with a specific focus on minimizing its hydrolysis in solution.
Troubleshooting Guide
Unexpected hydrolysis of this compound (DFDNB) can lead to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving common issues related to DFDNB degradation.
Issue: Low Yield or Absence of Desired Product, with Evidence of Hydrolysis Products
If you observe a lower-than-expected yield of your DFDNB-derivatized product and suspect hydrolysis, follow this troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis of DFDNB and why is it a problem?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or both of the fluorine atoms from the dinitrobenzene ring of DFDNB, replacing them with hydroxyl (-OH) groups. This forms 1-fluoro-5-hydroxy-2,4-dinitrobenzene and subsequently 1,5-dihydroxy-2,4-dinitrobenzene. These hydrolysis products are unreactive in the intended nucleophilic aromatic substitution (SNAr) reactions, leading to lower yields of the desired product and potential complications in downstream analysis.
Q2: What are the main factors that promote the hydrolysis of DFDNB?
A2: The primary factors that accelerate the hydrolysis of DFDNB are:
-
High pH (Basic Conditions): The rate of hydrolysis significantly increases in basic solutions due to the increased concentration of the hydroxide (B78521) ion (OH⁻), a strong nucleophile.
-
Presence of Water: As water is a reactant in the hydrolysis process, its presence is essential for the degradation to occur. Using wet solvents or not protecting the reaction from atmospheric moisture can lead to significant hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of hydrolysis.
Q3: How can I minimize DFDNB hydrolysis in my experiments?
A3: To minimize hydrolysis, consider the following best practices:
-
Control pH: Maintain a neutral or slightly acidic pH (ideally between 6 and 7) for your reaction mixture. Avoid basic buffers. If a basic pH is required for your reaction, use the lowest effective pH and a shorter reaction time.
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for preparing DFDNB stock solutions and for your reactions.
-
Proper Storage: Store solid DFDNB and its solutions in a cool, dry, and dark environment, preferably in a desiccator, to protect from moisture and light.[1]
-
Fresh Solutions: Prepare DFDNB stock solutions fresh whenever possible. If storage is necessary, store in small aliquots at -20°C or below and allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reaction Conditions: Conduct reactions at the lowest practical temperature.
Q4: What is the expected stability of DFDNB in solution?
| pH | Half-life of DNFB at 15°C in Tris Buffer |
| 8.03 | 56.7 hours |
| 9.53 | 6.5 hours |
As the table indicates, a significant increase in pH leads to a dramatic decrease in the stability of the fluorinated dinitrobenzene compound.
Q5: Which solvents are recommended for dissolving DFDNB?
A5: DFDNB is soluble in many organic solvents. For minimizing hydrolysis, it is crucial to use anhydrous grades of these solvents. Commonly used solvents include:
-
Acetone
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Q6: How can I detect the hydrolysis of DFDNB in my sample?
A6: The hydrolysis of DFDNB can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] The hydrolysis products (1-fluoro-5-hydroxy-2,4-dinitrobenzene and 1,5-dihydroxy-2,4-dinitrobenzene) are more polar than DFDNB and will therefore have different retention times on a reverse-phase HPLC column, typically eluting earlier than the parent compound.[2]
Experimental Protocols
Protocol 1: Preparation and Storage of a DFDNB Stock Solution
This protocol outlines the steps for preparing a DFDNB stock solution with minimal risk of initial hydrolysis.
Protocol 2: General Procedure for Derivatization of a Primary Amine with DFDNB
This protocol provides a general method for the derivatization of a primary amine-containing molecule (e.g., an amino acid or peptide) while minimizing hydrolysis of DFDNB.
Materials:
-
DFDNB stock solution (e.g., 1% in anhydrous acetone)
-
Sample containing the primary amine
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH adjusted to a maximum of 8.5, or a neutral pH buffer if the reaction allows)
-
Quenching solution (e.g., a solution of an amino acid like glycine)
-
Anhydrous organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in the reaction buffer.
-
Reaction Initiation: Add the DFDNB stock solution to the sample solution. The molar ratio of DFDNB to the amine should be optimized for the specific application, but an excess of DFDNB is common.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C) for a specified time (e.g., 1 hour), with gentle mixing. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to consume any unreacted DFDNB.
-
Extraction (if applicable): Acidify the reaction mixture to a slightly acidic pH (e.g., with 1 M HCl) and extract the derivatized product with an organic solvent.
-
Analysis: Analyze the product by a suitable method, such as HPLC, to confirm derivatization and check for the presence of hydrolysis byproducts.[2]
References
Validation & Comparative
A Comparative Guide to N-Terminal Sequencing: DFDNB (Sanger's Method) vs. Edman Degradation
For researchers, scientists, and drug development professionals, determining the precise amino acid sequence of a protein or peptide is a critical step in understanding its function, structure, and identity. N-terminal sequencing, which identifies the amino acid residue at the beginning of a polypeptide chain, is a fundamental technique in proteomics. Two cornerstone chemical methods for this purpose are the DFDNB-based method developed by Frederick Sanger and the sequential degradation method developed by Pehr Edman. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most suitable technique for your research needs.
At a Glance: DFDNB vs. Edman Degradation
The primary distinction between the two methods lies in their fundamental approach. Sanger's method, utilizing 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, is a destructive method that identifies only the N-terminal amino acid after complete hydrolysis of the peptide. In contrast, Edman degradation employs phenylisothiocyanate (PITC) in a cyclical process that sequentially removes and identifies one amino acid at a time from the N-terminus, leaving the rest of the peptide intact for further cycles. This key difference has significant implications for the amount of information that can be obtained from a single sample.
Quantitative Performance Comparison
The choice between DFDNB and Edman degradation often depends on factors such as the amount of sample available, the length of the desired sequence, and the required throughput. The following table summarizes the key quantitative performance metrics for each technique.
| Feature | DFDNB (Sanger's Method) | Edman Degradation |
| Principle | Destructive labeling of the N-terminal amino acid followed by complete peptide hydrolysis.[1] | Sequential, cyclical removal and identification of N-terminal amino acids.[2] |
| Reagent | 1-fluoro-2,4-dinitrobenzene (FDNB or DFDNB) | Phenylisothiocyanate (PITC) |
| Primary Output | Identification of only the single N-terminal amino acid. | Sequential identification of multiple amino acids from the N-terminus.[2] |
| Sample Requirement | Relatively large amounts (nanomole range) due to the destructive nature of the method.[1] | Low sample requirement (typically 10-100 picomoles).[2] |
| Sequence Length | Single N-terminal residue per experiment. Sequencing longer chains requires fragmentation and is extremely laborious.[1] | Up to 30-60 residues with modern automated sequencers.[2] |
| Efficiency per Cycle | Not applicable (single-step identification). | High, with modern machines capable of over 99% efficiency per cycle.[2] |
| Cycle Time | Not applicable (manual, multi-day process for a single identification). | Approximately 45-60 minutes per cycle in an automated sequencer.[3] |
| Automation | Entirely manual and labor-intensive.[1] | Highly automated, allowing for continuous and unattended operation.[4] |
| Throughput | Very low. | High, with automated systems capable of running multiple samples and cycles.[4] |
| Limitations | Destroys the peptide, preventing further sequencing of the same sample. Labor-intensive and time-consuming.[1] | Ineffective if the N-terminus is chemically blocked.[2][4] Efficiency decreases with each cycle, limiting the readable sequence length.[4] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for appreciating the practical differences between these two techniques.
DFDNB (Sanger's Method) Protocol
The Sanger method involves a three-stage process: labeling the N-terminal amino acid, hydrolyzing the peptide, and identifying the labeled amino acid.
-
Labeling of the N-terminal Amino Acid:
-
The purified peptide or protein is dissolved in a suitable buffer, and the pH is adjusted to be mildly alkaline (pH 8-9) with a solution such as sodium bicarbonate. This ensures that the N-terminal α-amino group is deprotonated and thus nucleophilic.
-
Sanger's reagent (DFDNB) is added to the solution. The DFDNB reacts with the free N-terminal amino group to form a stable 2,4-dinitrophenyl (DNP) derivative, which is yellow. The reaction also occurs with other free amino groups, such as the ε-amino group of lysine.
-
-
Hydrolysis of the Polypeptide:
-
After the labeling reaction, the DNP-peptide is subjected to complete acid hydrolysis, typically by heating in 6M HCl at 100-110°C for 12-24 hours.
-
This harsh treatment cleaves all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.
-
-
Identification of the DNP-Amino Acid:
-
The resulting mixture contains free amino acids and the yellow DNP-amino acid derivative.
-
The DNP-amino acid is extracted from the aqueous solution using an organic solvent, such as ether.
-
The extracted DNP-amino acid is then identified, historically by paper chromatography or thin-layer chromatography (TLC), by comparing its migration with that of known DNP-amino acid standards.[5]
-
Edman Degradation Protocol
Automated Edman degradation is a cyclical process, with each cycle comprising three main steps: coupling, cleavage, and conversion.
-
Coupling:
-
The peptide or protein is immobilized, often on a solid support such as a PVDF membrane.
-
Under mildly alkaline conditions (pH ~9.0), phenylisothiocyanate (PITC) is reacted with the uncharged N-terminal amino group of the peptide.[2]
-
This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.
-
-
Cleavage:
-
The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[6]
-
This step cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as an unstable anilinothiazolinone (ATZ) derivative.[6]
-
The shortened peptide, now with a new N-terminal amino acid, remains on the support for the next cycle.
-
-
Conversion and Identification:
-
The ATZ-amino acid derivative is selectively extracted into an organic solvent.
-
It is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[2]
-
The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[7][8] The remaining peptide is then subjected to the next cycle of degradation.
-
Visualizing the Workflows and Chemistries
The following diagrams, generated using the DOT language, illustrate the logical flow and chemical reactions central to both sequencing methods.
Conclusion
Edman degradation, particularly with the advent of automation, offers a far more efficient, sensitive, and informative approach by enabling the sequential determination of multiple N-terminal residues from a small amount of sample. While it has its own limitations, such as the inability to sequence proteins with a blocked N-terminus, it remains a valuable and widely used tool for protein identification, confirmation of recombinant protein sequences, and quality control in biopharmaceutical development. For most modern applications requiring N-terminal sequence analysis, automated Edman degradation is the superior choice due to its efficiency, sensitivity, and the greater amount of sequence data it provides.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Alternatives to Sanger's reagent for peptide sequence analysis
A Comprehensive Guide to Alternatives for N-Terminal Peptide Sequence Analysis
For researchers, scientists, and drug development professionals, the accurate sequencing of peptides is a cornerstone of proteomics and the development of novel therapeutics. While Sanger's reagent (1-fluoro-2,4-dinitrobenzene or DNFB) was a foundational tool for N-terminal amino acid identification, a variety of more sensitive, efficient, and versatile alternatives have since been developed. This guide provides an objective comparison of the leading alternatives to Sanger's reagent, complete with quantitative performance data and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.
Overview of N-Terminal Analysis Methods
The primary goal of N-terminal analysis is to identify the first amino acid residue of a peptide or protein. This information is crucial for protein identification, understanding post-translational modifications, and ensuring the quality of recombinant proteins. The methods discussed below offer distinct advantages over the classical Sanger method, which is less sensitive and not amenable to sequential analysis.
Quantitative Performance Comparison
The selection of an N-terminal analysis reagent is often dictated by the required sensitivity, the amount of sample available, and the desired throughput. The following table summarizes the key performance metrics of the most common alternatives to Sanger's reagent.
| Feature | Edman Degradation (PITC) | Dansyl Chloride | Dabsyl Chloride | Fmoc-Cl | Mass Spectrometry (MS) Based Methods (e.g., TMPP, Dimethyl Labeling) |
| Principle | Sequential chemical degradation and identification of the cleaved phenylthiohydantoin (PTH)-amino acid.[1][2] | Fluorescent labeling of the N-terminal amino acid, followed by hydrolysis and chromatographic identification.[3][4] | Colorimetric labeling of the N-terminal amino acid, followed by hydrolysis and HPLC analysis.[5][6] | UV-active labeling of the N-terminal amino acid for HPLC or MS-based analysis.[7][8] | Chemical labeling to enhance ionization and fragmentation for identification by mass spectrometry.[9][10] |
| Sensitivity | High (low picomole to nanomole range).[1] | Very high (low picomole range), approximately 100 times more sensitive than PTH-amino acid identification.[1] | High, with a good limit of detection.[11] | Very high (femtomole to picomole range).[7][12] | Extremely high (attomole to femtomole range). |
| Sample Amount Required | 10-100 picomoles.[1][13] | 1-10 nanomoles.[1] | ~0.5 µg of protein/peptide.[5] | Dependent on detection method, can be very low for MS.[14] | Micrograms to nanograms of protein. |
| Throughput | Low to medium; automated systems can run multiple cycles continuously.[1] | Low; manual process.[1] | Medium. | Medium to high, especially when coupled with MS. | High; suitable for complex proteomic samples. |
| Cycle Time (for sequential analysis) | Approximately 45-60 minutes per cycle in automated systems.[1] | Not applicable for sequential degradation in the same manner as Edman. | Not applicable. | Not applicable. | Not applicable. |
| Key Advantage | Provides direct sequence information for multiple residues from the N-terminus.[15] | High sensitivity and fluorescent detection.[16] | Stable derivatives and detection in the visible range, reducing interference.[5][11] | Highly stable derivatives and very high sensitivity with fluorescence or MS detection.[8][17] | High throughput, sensitivity, and ability to analyze complex mixtures and post-translational modifications.[18] |
| Key Limitation | Ineffective for N-terminally blocked proteins; efficiency decreases with peptide length.[13][15] | Destructive method (hydrolysis of the peptide); not sequential. | Destructive method. | Destructive method. | Does not provide de novo sequence information in the same way as Edman degradation; relies on database searching. |
Visualizing the Workflow: N-Terminal Peptide Analysis
The general workflow for identifying the N-terminal amino acid of a peptide involves several key steps, from sample preparation to data analysis. The specific techniques employed at each stage will vary depending on the chosen derivatization reagent and detection method.
Caption: A generalized workflow for the analysis of N-terminal amino acids in peptides.
Experimental Protocols
The following sections provide detailed methodologies for the key alternatives to Sanger's reagent.
Edman Degradation using Phenylisothiocyanate (PITC)
This method allows for the sequential removal and identification of N-terminal amino acids.
Materials:
-
Peptide sample (10-100 picomoles)
-
Phenylisothiocyanate (PITC) solution (e.g., 5% in pyridine)
-
Coupling buffer (e.g., pyridine/water/triethylamine)
-
Anhydrous trifluoroacetic acid (TFA)
-
Organic solvent for extraction (e.g., n-butyl chloride)
-
Aqueous acid for conversion (e.g., 25% TFA)
-
HPLC system for PTH-amino acid analysis
Protocol:
-
Coupling: Dissolve the peptide in the coupling buffer. Add PITC solution and incubate to form the phenylthiocarbamoyl (PTC)-peptide.
-
Washing: Wash with an organic solvent to remove excess PITC and by-products.
-
Cleavage: Treat the PTC-peptide with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Extraction: Extract the ATZ-amino acid with an organic solvent. The remaining peptide is collected for the next cycle.
-
Conversion: Convert the unstable ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid by heating in aqueous acid.
-
Identification: Identify the PTH-amino acid by reverse-phase HPLC, comparing the retention time to known standards.
-
Repeat: The shortened peptide is subjected to the next cycle of degradation.
Dansyl Chloride Labeling
This method is highly sensitive due to the fluorescent nature of the dansyl group.[19]
Materials:
-
Peptide sample (1-10 nanomoles)
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or 50 mM in acetonitrile)[19]
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[19]
-
6 M HCl
-
Ammonium hydroxide (B78521) (for quenching, optional)[19]
-
TLC plates or HPLC system with a fluorescence detector
Protocol:
-
Dansylation: Dissolve the peptide in the sodium carbonate/bicarbonate buffer. Add an excess of dansyl chloride solution and incubate. The reaction is favored at a high pH (9.5-10).[19]
-
Quenching (Optional): Add a small amount of a primary amine solution (e.g., 1% ethylamine) to react with the excess dansyl chloride.[19]
-
Hydrolysis: Evaporate the solvent and hydrolyze the dansyl-peptide with 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube.
-
Analysis: Dry the hydrolysate and redissolve in a suitable solvent. Identify the fluorescent dansyl-amino acid by two-dimensional thin-layer chromatography or reverse-phase HPLC with fluorescence detection (excitation ~330-340 nm, emission ~520-540 nm).[12]
Dabsyl Chloride Labeling
This method produces stable, colored derivatives that can be detected in the visible range.[11]
Materials:
-
Peptide sample
-
Dabsyl chloride solution (e.g., in acetone or acetonitrile)[11]
-
Carbonate buffer (pH 8.5-9.5)[11]
-
6 M HCl
-
HPLC system with a visible-light detector
Protocol:
-
Dabsylation: Dissolve the peptide in the carbonate buffer. Add the dabsyl chloride solution and incubate at an elevated temperature (e.g., 70°C for 15-30 minutes).[11]
-
Hydrolysis: Evaporate the solvent and hydrolyze the dabsyl-peptide with 6 M HCl at 110°C for 12-24 hours.
-
Analysis: Dry the hydrolysate, redissolve, and analyze by reverse-phase HPLC, detecting the dabsyl-amino acid at approximately 465 nm.[5]
Fmoc-Cl Derivatization
This method yields highly stable and fluorescent derivatives, suitable for very sensitive analysis.[8]
Materials:
-
Peptide sample
-
Fmoc-Cl (9-fluorenylmethyl chloroformate) solution (e.g., 15 mM in acetonitrile)[20]
-
Borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)[12]
-
6 M HCl
-
HPLC system with a fluorescence detector or mass spectrometer
Protocol:
-
Derivatization: Dissolve the peptide in the borate buffer. Add the Fmoc-Cl solution and allow the reaction to proceed at room temperature for a few minutes.[8][20]
-
Hydrolysis: Evaporate the solvent and hydrolyze the Fmoc-peptide with 6 M HCl at 110°C for 12-24 hours.
-
Analysis: Dry the hydrolysate, redissolve, and analyze by reverse-phase HPLC with fluorescence detection (excitation ~260-265 nm, emission ~310-315 nm) or by mass spectrometry.[12][14]
Mass Spectrometry-Based Methods: TMPP and Dimethyl Labeling
These methods are designed to enhance the detection of N-terminal peptides in complex mixtures by mass spectrometry.
a) (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) Labeling [10]
Materials:
-
Protein/peptide sample
-
TMPP solution in acetonitrile (B52724) (ACN)
-
HEPES buffer (100 mM)
-
Trypsin or other protease
-
LC-MS/MS system
Protocol:
-
Labeling: For in-gel labeling, excise the protein band from an SDS-PAGE gel. Dehydrate the gel piece and add the TMPP solution in ACN, followed by HEPES buffer. Incubate overnight.[10]
-
Digestion: After labeling, wash the gel piece and perform in-gel digestion with a suitable protease (e.g., trypsin).
-
Extraction: Extract the peptides from the gel.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The TMPP-labeled N-terminal peptide will have a specific mass addition (572.1811 Da) and a permanent positive charge, aiding in its identification.[10]
b) Dimethyl Labeling [10]
Materials:
-
Protein/peptide sample
-
Sodium acetate (B1210297) buffer (100 mM)
-
Formaldehyde (4%)
-
Sodium cyanoborohydride (260 mM)
-
Trypsin or other protease
-
LC-MS/MS system
Protocol:
-
Labeling: For in-gel labeling, add sodium acetate buffer, formaldehyde, and sodium cyanoborohydride to the dehydrated gel piece containing the protein. Incubate for 20 minutes.[10]
-
Quenching and Washing: Quench the reaction and wash the gel piece.
-
Digestion: Perform in-gel digestion with a protease.
-
Extraction and Analysis: Extract the peptides and analyze by LC-MS/MS. The dimethylated N-terminal peptide will have a mass addition of 28.0313 Da.[10]
Conclusion
The choice of a suitable alternative to Sanger's reagent for N-terminal peptide analysis depends on the specific experimental goals. For de novo sequencing of the initial residues of a purified peptide, Edman degradation remains a powerful tool. For high-sensitivity screening and identification of the N-terminal amino acid, fluorescent labeling reagents like Dansyl Chloride and Fmoc-Cl are excellent choices. For high-throughput analysis of complex protein mixtures and the characterization of N-terminal modifications, mass spectrometry-based labeling techniques such as TMPP and dimethyl labeling are the methods of choice. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to select the optimal strategy to achieve their research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jascoinc.com [jascoinc.com]
- 6. selectscience.net [selectscience.net]
- 7. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - ProQuest [proquest.com]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
Validating DFDNB Cross-Links: A Guide to Orthogonal Methods for Researchers
For researchers, scientists, and drug development professionals, the confident identification of protein-protein interactions (PPIs) is a cornerstone of biological discovery. Chemical cross-linking with agents like 1,5-difluoro-2,4-dinitrobenzene (DFDNB) offers a powerful approach to capture these interactions in their cellular context. However, the validation of these findings through independent, orthogonal methods is crucial to ensure the biological significance of the observed interactions. This guide provides a comparative overview of key orthogonal methods for validating DFDNB cross-links, complete with experimental data and detailed protocols.
The Role of DFDNB in Mapping Protein Interactions
DFDNB is a homo-bifunctional cross-linking agent that reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. Its short, rigid spacer arm of approximately 3 Å makes it particularly useful for identifying proteins that are in very close proximity.[1] This characteristic is invaluable for high-resolution mapping of protein complex interfaces and for capturing interactions within membrane protein complexes.[2]
The Imperative of Orthogonal Validation
While DFDNB cross-linking coupled with mass spectrometry (XL-MS) is a potent tool for generating hypotheses about PPIs, it is essential to validate these potential interactions using methods that rely on different biochemical principles. Orthogonal validation strengthens the evidence for a genuine biological interaction and helps to eliminate false positives that may arise from the cross-linking chemistry or the mass spectrometry data analysis.
Comparison of Orthogonal Validation Methods
Here, we compare two widely used orthogonal methods for validating PPIs identified by DFDNB cross-linking: Co-immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA).
| Feature | Co-Immunoprecipitation (Co-IP) | Proximity Ligation Assay (PLA) |
| Principle | An antibody against a "bait" protein is used to pull down the protein and its interacting "prey" proteins from a cell lysate. | Utilizes pairs of antibodies with attached DNA oligonucleotides. A signal is generated only when the two antibodies are in very close proximity (typically <40 nm), allowing for in situ visualization of interactions.[3] |
| Primary Application | Validating the existence of a protein complex in solution (cell lysate). | In situ visualization and quantification of protein interactions within fixed cells or tissues, providing spatial context.[4] |
| Strengths | - Relatively straightforward and widely used.- Can be used to isolate protein complexes for further analysis.- Can confirm interactions under near-physiological conditions (in lysate). | - High sensitivity and specificity.- Provides subcellular localization of the interaction.- Allows for single-molecule detection. |
| Limitations | - May miss transient or weak interactions that dissociate during the procedure.- Susceptible to non-specific binding to the antibody or beads.- Does not provide spatial information within the cell. | - Requires two specific primary antibodies raised in different species.- The 40 nm distance limit may not capture all relevant interactions within a larger complex.- Can be more technically demanding than Co-IP. |
| Throughput | Low to medium. | Medium to high, especially with automated microscopy. |
Case Study: Validating Interactions in the Wnt Signaling Pathway
Hypothetical DFDNB Cross-linking Result
An XL-MS experiment using DFDNB might identify cross-linked peptides between Wnt3a, FZD8, and LRP6, suggesting they form a complex at the cell surface. The next step is to validate this finding using Co-IP and PLA.
Experimental Protocols
DFDNB Cross-linking of Membrane Protein Complexes
This protocol is adapted for studying interactions in membrane protein complexes, a common application for DFDNB.[2]
Materials:
-
Cells expressing the protein of interest
-
DFDNB (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer appropriate for membrane proteins (e.g., RIPA buffer with 1% Triton X-100 or other non-ionic detergents)[5]
-
Protease inhibitor cocktail
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove amine-containing media.
-
Cross-linking Reaction:
-
Resuspend the cell pellet in ice-cold PBS.
-
Prepare a fresh stock solution of DFDNB in DMSO.
-
Add DFDNB to the cell suspension to a final concentration of 1-5 mM.
-
Incubate on ice for 30-60 minutes with gentle rotation.
-
-
Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes on ice to stop the reaction.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in an appropriate lysis buffer containing a protease inhibitor cocktail.
-
Downstream Analysis: The cross-linked lysate is now ready for analysis by SDS-PAGE, mass spectrometry, or for validation by Co-immunoprecipitation.
Orthogonal Validation Method 1: Co-Immunoprecipitation (Co-IP)
This protocol describes how to perform a Co-IP experiment to validate the interaction between Wnt3a, FZD8, and LRP6 following a hypothetical DFDNB cross-linking experiment.
Materials:
-
DFDNB cross-linked cell lysate
-
Primary antibody against one of the proteins of interest (e.g., anti-FZD8 antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-Wnt3a, anti-LRP6, and anti-FZD8)
Procedure:
-
Pre-clearing the Lysate: Add protein A/G magnetic beads to the cross-linked cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Remove the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., anti-FZD8) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer. For Western blot analysis, resuspend in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and reverse the cross-links.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the putative interacting partners (e.g., anti-Wnt3a and anti-LRP6). An interaction is confirmed if these proteins are detected in the FZD8 immunoprecipitate.
-
Orthogonal Validation Method 2: Proximity Ligation Assay (PLA)
This protocol outlines the steps for performing a PLA to visualize the Wnt3a-FZD8 interaction in situ.[3]
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution
-
Primary antibodies from different species (e.g., rabbit anti-Wnt3a and mouse anti-FZD8)
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents
-
Fluorescently labeled oligonucleotides
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
Fix cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding sites with blocking solution for 1 hour.
-
-
Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (rabbit anti-Wnt3a and mouse anti-FZD8) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. This will create a circular DNA molecule if the PLA probes are in close proximity. Incubate for 30 minutes at 37°C.
-
Amplification: Wash the cells and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a rolling circle amplification product. Incubate for 100 minutes at 37°C.
-
Visualization: Wash the cells, mount the coverslips on slides with mounting medium containing DAPI, and visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction between Wnt3a and FZD8.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Conclusion
The validation of protein-protein interactions identified through DFDNB cross-linking is a critical step in ensuring the biological relevance of the findings. Orthogonal methods such as Co-Immunoprecipitation and Proximity Ligation Assay provide complementary evidence to confirm and further characterize these interactions. By employing a multi-faceted validation strategy, researchers can build a more robust and confident understanding of the intricate protein interaction networks that govern cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential reaction of cell membrane phospholipids and proteins with chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abnova.com [abnova.com]
- 5. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Short Spacer Advantage: A Comparative Guide to DFDNB for Probing Protein Architecture
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and protein interactions, the choice of a chemical crosslinker can be pivotal to experimental success. Homobifunctional crosslinkers, armed with two identical reactive groups, are invaluable tools for covalently linking proteins and elucidating their spatial relationships. Among these, 1,5-difluoro-2,4-dinitrobenzene (DFDNB) presents a unique set of advantages, primarily owing to its exceptionally short spacer arm. This guide provides an objective comparison of DFDNB with other common homobifunctional crosslinkers, supported by structural data and detailed experimental protocols, to empower researchers in designing precise and insightful crosslinking studies.
DFDNB at a Glance: Probing Intimate Interactions
DFDNB is a rigid, aromatic homobifunctional crosslinker that reacts with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) and other nucleophiles. Its defining characteristic is its very short spacer arm, which makes it an ideal reagent for identifying proteins in very close proximity, on the order of a few angstroms. This feature is particularly advantageous for high-resolution mapping of protein-protein interaction interfaces, studying the conformation of protein complexes, and capturing transient interactions that require intimate contact between binding partners.
Comparative Analysis of Homobifunctional Crosslinkers
The selection of a crosslinker is a critical decision in experimental design. The following table provides a quantitative comparison of DFDNB with other widely used amine-reactive homobifunctional crosslinkers.
| Feature | DFDNB | DSS (Disuccinimidyl suberate) | BS³ (Bis[sulfosuccinimidyl] suberate) | DSG (Disuccinimidyl glutarate) | DMP (Dimethyl pimelimidate) |
| Reactive Group | Fluorobenzene (B45895) | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester | Imidoester |
| Target Specificity | Primary Amines | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
| Spacer Arm Length | ~3.0 Å[1] | 11.4 Å | 11.4 Å | 7.7 Å | 9.2 Å[2] |
| Cleavable? | No | No | No | No | No |
| Membrane Permeable? | Yes | Yes | No | Yes | Yes |
| Water Soluble? | No (dissolve in organic solvent like DMSO or DMF) | No (dissolve in organic solvent like DMSO or DMF) | Yes | No (dissolve in organic solvent like DMSO or DMF) | Yes |
The DFDNB Advantage: Precision in Proximity
The primary advantage of DFDNB lies in its short, rigid spacer arm . This structural feature confers a high degree of precision in crosslinking studies:
-
High-Resolution Mapping: With a spacer arm of approximately 3 Å, DFDNB can only crosslink amino groups that are in very close proximity.[1] This makes it an excellent tool for mapping direct interaction interfaces within a protein complex, providing near-atomic resolution distance constraints.
-
Minimal Structural Perturbation: The short and rigid nature of the DFDNB crosslink is less likely to introduce significant conformational changes in the protein structure compared to longer, more flexible crosslinkers.
-
Studying Intramolecular Interactions: DFDNB is well-suited for identifying and studying intramolecular crosslinks within a single polypeptide chain, providing insights into protein folding and domain organization.
-
Probing Densely Packed Complexes: In tightly packed protein complexes or membrane-associated protein assemblies, the short reach of DFDNB allows for the selective crosslinking of immediately adjacent proteins, reducing the likelihood of capturing non-specific, neighboring proteins that are not true interaction partners.
Experimental Protocols
The following are detailed protocols for in-solution protein crosslinking with DFDNB and subsequent analysis by western blot.
Protocol 1: In-Solution Crosslinking of Purified Proteins with DFDNB
Materials:
-
Purified protein solution (in an amine-free buffer such as PBS, HEPES, or bicarbonate buffer, pH 7.5-8.5)
-
DFDNB (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Microcentrifuge tubes
Procedure:
-
Prepare DFDNB Stock Solution: Immediately before use, dissolve DFDNB in anhydrous DMSO or DMF to a final concentration of 20-50 mM. Vortex thoroughly to ensure it is fully dissolved.
-
Set up Crosslinking Reaction: In a microcentrifuge tube, combine your purified protein solution with the appropriate volume of amine-free buffer. The final protein concentration will depend on the specific experiment but typically ranges from 0.1 to 2 mg/mL.
-
Initiate Crosslinking: Add the DFDNB stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 20 to 50-fold molar excess of DFDNB to protein. The optimal concentration should be determined empirically for each system.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. The optimal time and temperature may vary depending on the proteins being studied.
-
Quench the Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any excess DFDNB. Incubate for 15 minutes at room temperature.
-
Sample Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.
Protocol 2: Analysis of DFDNB Crosslinked Proteins by Western Blot
Materials:
-
Crosslinked protein sample (from Protocol 1)
-
Laemmli sample buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to one of the target proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the quenched crosslinking reaction with Laemmli sample buffer. For non-cleavable crosslinkers like DFDNB, running both non-reduced and reduced samples can help distinguish between intramolecular and intermolecular crosslinks, especially if the proteins contain disulfide bonds.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight. Include a non-crosslinked control and a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The appearance of higher molecular weight bands in the crosslinked lanes compared to the control indicates successful crosslinking.
Mandatory Visualizations
Experimental Workflow for DFDNB Crosslinking and Analysis
Caption: Workflow for DFDNB-mediated protein crosslinking and subsequent analysis.
Probing GPCR Dimerization with DFDNB
G protein-coupled receptors (GPCRs) are known to form dimers and higher-order oligomers, which are crucial for their function. The short spacer arm of DFDNB makes it an excellent tool to investigate the specific interfaces of these dimers.
References
A Comparative Guide to the Reactivity of 2,4-Dinitrofluorobenzene (DFDNB) with Amino Acid Side Chains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4-dinitrofluorobenzene (DFDNB), commonly known as Sanger's reagent, with the nucleophilic side chains of various amino acids. Understanding these reaction kinetics is crucial for protein modification, sequencing, and the development of targeted therapeutics. This document summarizes key experimental data, details relevant methodologies, and provides a visual representation of the factors influencing this important bioconjugation reaction.
Introduction to DFDNB and its Reaction Mechanism
2,4-Dinitrofluorobenzene is a chemical reagent historically used for N-terminal amino acid identification in peptides and proteins.[1][2] The core of its functionality lies in a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, a nucleophilic group from an amino acid attacks the electron-deficient aromatic ring of DFDNB at the carbon atom bonded to the fluorine. The highly electronegative nitro groups (-NO2) ortho and para to the fluorine atom activate the ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion.[3]
The primary targets for DFDNB in proteins are the N-terminal α-amino group and the side chains of several amino acids, notably lysine, cysteine, histidine, and tyrosine.[4] The reactivity of these side chains is critically dependent on their nucleophilicity, which is, in turn, heavily influenced by the reaction pH. The deprotonated, anionic form of each side chain is the significantly more potent nucleophile.
Comparative Reactivity of Amino Acid Side Chains with DFDNB
The general order of nucleophilicity for the reactive forms of the amino acid side chains is:
Cysteine (thiolate, -S-) > Histidine (imidazole) > Lysine (ε-amino group, -NH2) > Tyrosine (phenoxide, -O-)
The deprotonated thiol group (thiolate) of cysteine is an exceptionally strong nucleophile, estimated to be several orders of magnitude more reactive than primary amines.[1][5]
Data Presentation
The following tables summarize available quantitative data and pKa values for the reactive groups of relevant amino acids. It is important to note that the reaction conditions, such as solvent and temperature, can significantly influence the observed reaction rates.
| Amino Acid | Reactive Group | pKa of Side Chain | Second-Order Rate Constant (k) with DFDNB (M⁻¹s⁻¹) | Experimental Conditions | Reference |
| Glycine (B1666218) | α-amino | 9.60 | 0.057 (at pH 8.95) | Water, 25°C | [6] |
| Lysine | ε-amino | ~10.5 | Data not available | - | |
| Cysteine | Thiol | ~8.3 | Data not available | - | |
| Histidine | Imidazole | ~6.0 | Data not available | - | |
| Tyrosine | Phenol | ~10.1 | Data not available | - |
Note: The rate constant for glycine is for the α-amino group and serves as a baseline for primary amine reactivity. Direct kinetic data for the reaction of DFDNB with the side chains of lysine, cysteine, histidine, and tyrosine under comparable conditions is sparse in the literature.
A study by Brotzel and Mayr (2007) on the nucleophilicity of amino acids towards different electrophiles provides a valuable relative comparison:
| Nucleophile | Relative Reactivity |
| Cysteine (thiolate) | ~10,000 |
| Proline (secondary amine) | ~100 |
| Primary amino groups | 1 |
This data, while not using DFDNB as the electrophile, strongly supports the significantly higher reactivity of the cysteine side chain.[1][5]
Experimental Protocols
To quantitatively compare the reactivity of DFDNB with different amino acid side chains, a standardized kinetic analysis protocol is required. The following is a generalized methodology based on common practices in the field.
Spectrophotometric Kinetic Assay for DFDNB Reactivity
This protocol outlines a method to determine the second-order rate constants for the reaction of DFDNB with the amino acid side chains of lysine, cysteine, histidine, and tyrosine.
Materials:
-
2,4-Dinitrofluorobenzene (DFDNB) stock solution in ethanol (B145695) or acetonitrile.
-
N-α-acetylated amino acids (N-acetyl-L-lysine, N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-tyrosine) to isolate the reactivity of the side chain.
-
A series of buffers with varying pH values (e.g., phosphate (B84403) buffers for pH 6-8, borate (B1201080) buffers for pH 8-10).
-
UV-Vis spectrophotometer with temperature control.
-
Stopped-flow apparatus (for very fast reactions, particularly with cysteine).
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the N-α-acetylated amino acids in the desired buffer.
-
Prepare a stock solution of DFDNB in a suitable organic solvent (e.g., ethanol). The final concentration of the organic solvent in the reaction mixture should be kept low and constant across all experiments.
-
-
Kinetic Measurements:
-
The reaction is initiated by mixing the amino acid solution with the DFDNB solution in a cuvette placed in the temperature-controlled spectrophotometer.
-
The formation of the dinitrophenyl (DNP) derivative is monitored by measuring the increase in absorbance at a specific wavelength (typically around 360 nm) over time.
-
Pseudo-first-order conditions should be employed by using a large excess (at least 10-fold) of one reactant (typically the amino acid).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential equation.
-
The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the reactant in excess.
-
This procedure is repeated at various pH values to determine the pH-rate profile for each amino acid.
-
For a detailed protocol on protein labeling with DFDNB, refer to established methods such as that described by Sanger. [2]
Factors Influencing Reactivity: A Visual Guide
The reactivity of amino acid side chains with DFDNB is governed by several key factors. The following diagram, generated using the DOT language, illustrates these relationships.
Caption: Factors influencing DFDNB reactivity.
This diagram illustrates that the intrinsic nucleophilicity of the amino acid side chain is the primary determinant of its reactivity with DFDNB. This nucleophilicity is significantly enhanced upon deprotonation, a process governed by the side chain's pKa and the reaction pH. Additionally, reaction conditions such as temperature and solvent polarity, as well as steric hindrance around the nucleophilic center, play crucial roles in modulating the reaction rate.
References
- 1. Nucleophilicities of amino acids and peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Navigating the Data Maze: A Comparative Guide to Software for DFDNB Cross-Linking Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals employing the unique chemistry of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in their cross-linking mass spectrometry (XL-MS) workflows, the journey from complex raw data to meaningful structural insights hinges on the right analytical software. This guide provides an objective comparison of leading software tools capable of deciphering DFDNB cross-linked datasets, supported by available performance data and detailed experimental protocols.
The use of DFDNB as a cross-linking reagent presents a distinct analytical challenge compared to more common reagents like disuccinimidyl suberate (B1241622) (DSS). DFDNB's ability to react with a broader range of amino acid residues—namely lysine, cysteine, histidine, and tyrosine—necessitates software with the flexibility to define custom cross-linker specificities and mass shifts. This guide focuses on software platforms that offer this crucial capability, evaluating their performance, features, and usability for DFDNB data analysis.
Software Smackdown: A Comparative Overview
While a direct, head-to-head benchmark study using a standardized DFDNB dataset is not yet available in the scientific literature, we can draw valuable comparisons from studies using other cross-linking reagents and assess the DFDNB-specific configuration capabilities of each software. The following tables summarize the key features and performance metrics of prominent software packages that support custom cross-linker definitions.
Key Feature Comparison of DFDNB-Compatible XL-MS Software
| Feature | MeroX | xiSEARCH | MaxLynx | pLink 2 | MetaMorpheus |
| License | Open-source | Open-source | Free for academic use | Free for academic use | Open-source |
| Operating System | Windows, Linux, macOS | Windows, Linux | Windows, Linux | Windows | Windows, Linux, macOS |
| User Interface | GUI | GUI & Command-line | Integrated into MaxQuant (GUI) | GUI | GUI & Command-line |
| Custom Cross-linker | Yes | Yes | Yes | Yes | Yes |
| DFDNB Specificity | User-definable | User-definable | User-definable | User-definable | User-definable |
| Visualization Tools | Integrated spectrum viewer | xiVIEW (external) for network and 3D visualization | Integrated spectrum viewer | pLabel for spectrum annotation | Integrated spectrum viewer |
| Quantitative Analysis | No | Yes (with Skyline) | Yes (within MaxQuant) | Yes | Yes (FlashLFQ) |
Performance Insights from Benchmark Studies (using various cross-linkers)
The following table presents a summary of findings from various studies comparing the performance of these software tools. It is important to note that these benchmarks were not performed with DFDNB, but they provide a general indication of the software's capabilities in identifying cross-linked peptides.
| Software | Reported Strengths | Reported Limitations |
| MeroX | User-friendly interface, fast processing times. Good for initial data exploration and verification of interactions.[1] | May identify fewer cross-links compared to other algorithms in some datasets. |
| xiSEARCH | High number of identified inter- and intra-protein interactions.[1] Flexible configuration for various experimental setups. | Can have higher system requirements for large datasets.[1] |
| MaxLynx | Integrated into the popular MaxQuant environment, robust performance across different cross-linker types and complex samples.[2] | Can have the longest processing times.[1] |
| pLink 2 | High-throughput identification of cross-linked peptides, often reporting a high number of cross-links. | The higher number of identified cross-links may require careful validation to control the false discovery rate. |
| MetaMorpheus | Open-source and versatile, with capabilities for various proteomics workflows including cross-linking. Supports custom cross-linker definitions. | As a more general proteomics platform, specific cross-linking features may be less extensive than dedicated tools. |
Deciphering DFDNB: Experimental Workflow and Data Analysis
Success in DFDNB cross-linking mass spectrometry hinges on a meticulous experimental protocol and a well-defined data analysis strategy.
Detailed Experimental Protocol for DFDNB Cross-Linking Mass Spectrometry
1. Protein Sample Preparation:
-
Start with a purified protein or protein complex in a suitable buffer, free of primary amines (e.g., Tris, glycine) that would compete with the cross-linking reaction. A phosphate (B84403) or HEPES-based buffer at a pH of 7.5-8.5 is recommended.
-
The protein concentration should be optimized for the system under study, typically in the low micromolar range to favor intramolecular or specific intermolecular cross-linking.
2. DFDNB Cross-Linking Reaction:
-
Prepare a fresh stock solution of DFDNB in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add the DFDNB stock solution to the protein sample to achieve the desired final concentration. The optimal DFDNB-to-protein molar ratio needs to be determined empirically but a starting point of 20:1 to 50:1 is common.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
3. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Protein Digestion: Digest the cross-linked protein mixture into peptides using a protease such as trypsin. An in-solution digestion protocol is typically employed.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reverse-phase chromatography method to remove salts and detergents that can interfere with mass spectrometry analysis.
4. LC-MS/MS Analysis:
-
Separate the peptides using a reversed-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) method, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
-
Use a fragmentation method such as higher-energy collisional dissociation (HCD) to generate fragment ions for peptide sequencing.
Data Analysis Workflow for DFDNB Cross-Linked Peptides
The following diagram illustrates the general computational workflow for identifying DFDNB cross-linked peptides from raw mass spectrometry data.
References
A Researcher's Guide to Computational Modeling of DFDNB Cross-Linked Protein Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with alternative cross-linking reagents for the computational modeling of protein structures. We will delve into a performance comparison supported by experimental data, provide detailed experimental protocols, and outline the computational workflow for generating structural models from cross-linking data.
Performance Comparison of Cross-Linking Reagents
The choice of cross-linking reagent is critical as it directly influences the number and type of distance restraints that can be generated for computational modeling. DFDNB is a short-arm, amine-reactive cross-linker, and its performance is often compared with other commonly used reagents like disuccinimidyl suberate (B1241622) (DSS) and disuccinimidyl glutarate (DSG).
Data Presentation: Quantitative Comparison of Cross-Linkers
The efficiency of a cross-linker is often evaluated by the number of unique cross-links identified in a controlled experiment. Shorter cross-linkers like DFDNB and DSG are expected to generate fewer cross-links compared to longer ones like DSS, simply because fewer residue pairs will be within the shorter cross-linking distance.
| Cross-Linker | Spacer Arm Length (Å) | Number of Non-redundant Cross-Links Identified (in a mixture of 7 proteins)[1] |
| DFDNB | ~3 | Fewer than DSG/DSS (qualitative observation)[2] |
| DSG | 7.7 | 10[1] |
| DSS | 11.4 | 22[1] |
Note: The data for DFDNB is qualitative, based on observations of its lower efficiency in trapping certain protein oligomers compared to DSG and DSS.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-linking experiments. Below are protocols for DFDNB and the commonly used alternative, DSS.
DFDNB Cross-Linking Protocol (In Vivo)
This protocol is adapted from general in vivo cross-linking procedures where DFDNB has been utilized.[2]
-
Cell Preparation:
-
Harvest cultured cells and wash them once with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
-
Cross-Linking Reaction:
-
Immediately before use, prepare a 50x stock solution of DFDNB in dimethyl sulfoxide (B87167) (DMSO).
-
Add the DFDNB stock solution to the cell suspension to achieve the desired final concentration (e.g., 1 mM).
-
Incubate at 37°C for 30 minutes. Optimization of concentration and incubation time may be required for different cell types and target proteins.
-
-
Quenching:
-
To stop the cross-linking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis and Sample Preparation for Mass Spectrometry:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Proceed with protein extraction, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) according to standard proteomics protocols.[3]
-
The resulting peptide mixture is then ready for mass spectrometry analysis.
-
DSS Cross-Linking Protocol (In Vitro)
This protocol is for cross-linking purified proteins or protein complexes in solution.
-
Protein Sample Preparation:
-
Prepare the purified protein sample in an amine-free buffer, such as PBS or HEPES, at a pH between 7 and 9.
-
-
DSS Stock Solution Preparation:
-
Immediately before use, dissolve DSS in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 25 mM).
-
-
Cross-Linking Reaction:
-
Add the DSS stock solution to the protein sample to a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration depends on the protein concentration.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
The cross-linked protein mixture is then processed for mass spectrometry analysis, which includes denaturation, reduction, alkylation, and enzymatic digestion.[3]
-
Mandatory Visualization
DFDNB Cross-Linking Reaction Mechanism
Caption: Reaction scheme of DFDNB with primary amines on two proteins.
Computational Modeling Workflow for Cross-Linked Protein Structures
Caption: Workflow for computational modeling of protein structures using cross-linking data.
Conclusion
DFDNB, with its short spacer arm, provides high-resolution distance constraints, which can be valuable for detailed structural modeling. However, this comes at the cost of a potentially lower number of identified cross-links compared to longer reagents like DSS. The choice of cross-linker should, therefore, be guided by the specific research question. For initial topology mapping of large complexes, a longer cross-linker might be more beneficial. For refining the structure of a known interaction interface, the precise, short-distance constraints from DFDNB could be more advantageous. The computational workflow remains largely the same regardless of the cross-linker used, but the quality and quantity of the input distance restraints will ultimately influence the accuracy and resolution of the final protein model.
References
A Comparative Guide to Functional Display Screening and Co-Immunoprecipitation for Validating Protein-Protein Interactions
In the landscape of drug discovery and molecular biology, identifying and validating protein-protein interactions (PPIs) is paramount for elucidating biological pathways and developing novel therapeutics. High-throughput screening methods are essential for initial discovery, while rigorous validation techniques are required to confirm these findings. This guide provides a comprehensive comparison between a high-throughput cell-based functional display technology for screening bio-therapeutics and the gold-standard validation method, Co-Immunoprecipitation (Co-IP).
A note on terminology: The specific term "DFDNB (Digital Functional Display of Next-generation Bio-therapeutics)" does not correspond to a publicly documented technology. Therefore, this guide will use "Cell-Based Functional Display," a representative and widely-used technology class that aligns with the descriptive name, for the purpose of a meaningful comparison.
Introduction to the Technologies
Cell-Based Functional Display is a powerful high-throughput screening method used to identify proteins, such as antibodies or other biologics, with desired functional characteristics. In this approach, a library of genetic material encoding millions of protein variants is introduced into mammalian cells, which then "display" these proteins on their surface.[1][2] These cells can then be screened based on the displayed protein's ability to bind to a specific target or elicit a functional response, with positive hits identified and isolated using techniques like Fluorescence-Activated Cell Sorting (FACS).[3][4]
Co-Immunoprecipitation (Co-IP) is a well-established and highly reliable technique used to study and confirm protein-protein interactions in their native cellular environment.[5] The principle of Co-IP is to isolate a specific protein of interest (the "bait") from a cell lysate using an antibody, and in doing so, also capture any proteins that are bound to it (the "prey").[6] The presence of these interacting partners is then typically confirmed by Western blotting or mass spectrometry.[7][8]
Comparative Analysis of Methodologies
The selection of a technique for studying protein-protein interactions involves a trade-off between throughput, the physiological relevance of the interaction, and the potential for artifacts. Cell-Based Functional Display excels at rapidly screening vast libraries to identify potential candidates, while Co-IP provides robust validation of these interactions under near-physiological conditions.
| Feature | Cell-Based Functional Display | Co-Immunoprecipitation (Co-IP) |
| Principle | Genotype-phenotype linkage; proteins are expressed on the cell surface for functional screening.[1] | Antibody-mediated pull-down of a target protein and its interacting partners from cell lysate.[9][10] |
| Throughput | High (can screen 10⁷ to 10⁹ variants).[1] | Low (typically analyzes one or a few interactions at a time). |
| Application | Discovery and screening of novel biologics (e.g., antibodies) with desired binding or functional properties.[4] | Validation of suspected protein-protein interactions; identification of components of a protein complex.[7] |
| Interaction Context | Interaction occurs on the surface of a live cell, allowing for screening in a native conformation.[3] | Interaction is studied within a cell lysate, preserving near-physiological conditions.[5] |
| Data Output | Quantitative fluorescence intensity data from flow cytometry, sequencing data of positive clones.[3] | Qualitative or semi-quantitative data from Western blot (band presence/intensity), or quantitative data from mass spectrometry.[9][11] |
| Strengths | - High throughput- Screens for function in a cellular context- Can identify novel binders from large libraries | - Gold standard for in vivo interaction validation- High specificity- Preserves native protein complexes[12] |
| Weaknesses | - Potential for artifacts due to overexpression- May not detect transient interactions | - Low throughput- Can miss weak or transient interactions without cross-linking- Dependent on high-quality, specific antibodies |
Experimental Protocols
Protocol 1: Mammalian Cell-Based Functional Display for Antibody Screening
This protocol provides a generalized workflow for screening a single-chain variable fragment (scFv) antibody library for binders to a specific cell-surface antigen.
-
Library and Vector Preparation: A library of scFv variants is cloned into a mammalian expression vector. This vector is designed to fuse the scFv to a transmembrane domain, anchoring the antibody to the cell surface upon expression.[2]
-
Cell Transfection: HEK293T cells are transiently transfected with the scFv library plasmid DNA. Typically, a large number of cells are used to ensure comprehensive representation of the library.[4]
-
Cell Culture and Expression: Transfected cells are cultured for 24-48 hours to allow for the expression and surface display of the scFv antibodies.
-
Labeling and Staining: The cell population is incubated with a fluorescently labeled version of the target antigen. A secondary fluorescent antibody that recognizes a tag on the scFv can also be used to identify cells that are successfully expressing the antibody fragments.
-
Fluorescence-Activated Cell Sorting (FACS): The cell population is sorted using a flow cytometer. Cells that exhibit high fluorescence from the labeled antigen (indicating strong binding) and are positive for the expression tag are collected.[3]
-
Recovery and Analysis of Positive Clones: The plasmid DNA is recovered from the sorted cells. The scFv-encoding genes are then amplified by PCR and can be sent for sequencing to identify the high-affinity binders. These sequences can then be cloned for recombinant production and further characterization.
Protocol 2: Co-Immunoprecipitation for Validation of Antibody-Antigen Interaction
This protocol describes the steps to validate the interaction between a newly identified antibody ("bait") and its target antigen ("prey").
-
Cell Lysis: A population of cells endogenously expressing the target antigen is lysed using a gentle, non-denaturing lysis buffer containing protease inhibitors to release cellular proteins while preserving protein complexes.[6][10]
-
Pre-Clearing the Lysate (Optional): The cell lysate is incubated with beads (e.g., Protein A/G agarose) alone to remove any proteins that non-specifically bind to the beads, thereby reducing background signal.[13]
-
Immunoprecipitation: The specific "bait" antibody (identified from the functional display screen) is added to the pre-cleared lysate and incubated to allow the formation of antibody-antigen complexes.
-
Capture of Immune Complexes: Protein A/G beads are added to the lysate-antibody mixture. These beads bind to the Fc region of the antibody, thus immobilizing the entire antibody-antigen complex.[6]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[13]
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and disrupts the antibody-antigen and antibody-bead interactions.
-
Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the "prey" (the target antigen) to confirm its presence in the immunoprecipitated complex.[9]
Visualization of Workflows and Cross-Validation
To better illustrate the relationship between these two powerful techniques, the following diagrams outline their individual workflows and how they integrate in a cross-validation strategy.
Caption: Workflow for Cell-Based Functional Display.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Cross-validation of display screen hits with Co-IP.
Conclusion
Cell-Based Functional Display and Co-Immunoprecipitation are complementary, rather than competing, technologies. The former offers a powerful engine for discovery, enabling the rapid identification of promising biologic candidates from vast libraries. The latter provides the indispensable, targeted validation needed to confirm these interactions with high confidence in a physiologically relevant context. By integrating these methods, researchers can create a robust workflow that accelerates the journey from initial discovery to validated lead candidates, ultimately enhancing the efficiency and reliability of drug development and fundamental biological research.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Mammalian Cell Surface Display of Full Length IgG | Springer Nature Experiments [experiments.springernature.com]
- 3. Mammalian cell surface display for monoclonal antibody-based FACS selection of viral envelope proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Cell Display for Antibody Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative specificity-based display library screening identifies determinants of antibody-epitope binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
- 9. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Proper Disposal of 1,5-Difluoro-2,4-dinitrobenzene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1,5-Difluoro-2,4-dinitrobenzene (CAS No. 327-92-4). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This substance is classified as acutely toxic and an environmental hazard; therefore, meticulous handling and disposal are mandatory.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical with the following classifications:
-
Acute Toxicity: Fatal if swallowed and toxic in contact with skin or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]
Before handling, ensure you are familiar with the full Safety Data Sheet (SDS) and are wearing the appropriate Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE) Requirements
A comprehensive list of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5] |
III. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, containers), must be treated as hazardous waste.
-
Segregate this waste stream from all other laboratory waste to prevent cross-contamination.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1]
Step 3: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Wearing the prescribed PPE, absorb the spill with an inert material such as dry sand or earth.[5]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[5]
-
Do not allow the chemical to enter the environment or drains.[1]
Step 4: Final Disposal
-
The disposal of this compound is regulated and must be handled by a licensed hazardous waste disposal company.
-
High-temperature incineration is the recommended method of disposal for dinitrobenzene compounds.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound(327-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Difluoro-2,4-dinitrobenzene
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 1,5-Difluoro-2,4-dinitrobenzene, a chemical vital to various research and development applications. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of your work.
Operational Plan: Handling and Disposal of this compound
This step-by-step guide outlines the essential procedures for the safe handling and disposal of this compound.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Engineering controls such as process isolation or enclosure should be used wherever possible to minimize release and contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is also recommended.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operations.
-
Respiratory Protection: If engineering controls are insufficient, use a NIOSH or European Standard EN 149 approved respirator.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134. For potential exposure over 1 mg/m³, a NIOSH-approved full facepiece respirator with an organic vapor cartridge and particulate prefilters is necessary.[3]
2. Safe Handling Procedures
-
General Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][4]
-
Spill Management: In case of a spill, avoid dust formation.[1][5] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container.[2] Ensure adequate ventilation during cleanup.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[2]
3. Disposal Plan
-
Waste Classification: This material is considered hazardous waste.[1]
-
Disposal Method: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1] Do not empty into drains.[1] Chemical waste generators must consult with hazardous waste professionals to ensure complete and accurate classification and disposal.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₆H₂F₂N₂O₄ |
| CAS Number | 327-92-4 |
| Molecular Weight | 204.09 g/mol |
| Melting Point | 72-76 °C |
| Boiling Point | 132 °C at 2 torr |
| Density | 1.86 g/cm³ |
| GHS Hazard Statements | H300, H311, H331, H373 |
Experimental Protocols: Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Immediate medical attention is required.[1]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[2] Immediate medical attention is required.[1]
-
Ingestion: Call a physician or poison control center immediately.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
